4-(2-Bromoethyl)oxepine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
832110-96-0 |
|---|---|
Molecular Formula |
C8H9BrO |
Molecular Weight |
201.06 g/mol |
IUPAC Name |
4-(2-bromoethyl)oxepine |
InChI |
InChI=1S/C8H9BrO/c9-5-3-8-2-1-6-10-7-4-8/h1-2,4,6-7H,3,5H2 |
InChI Key |
HHVYANIDJHXSHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=CC(=C1)CCBr |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Proposed Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine
Disclaimer: The direct synthesis of "4-(2-Bromoethyl)oxepine" from "hydroxyphenethyl bromide" is not well-documented in scientific literature. This guide presents a proposed multi-step synthetic route to a plausible, related target molecule, 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine , based on established organic chemistry principles. The experimental protocols are derived from analogous transformations and should be considered illustrative.
Introduction
Benzoxepine derivatives are significant heterocyclic scaffolds in medicinal chemistry, exhibiting a range of pharmacological activities.[1][2] This technical guide outlines a comprehensive, albeit proposed, synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine. The synthesis begins with the commercially available starting material, 4-bromophenol, and proceeds through a series of well-established reactions, including Williamson ether synthesis, intramolecular cyclization, Suzuki-Miyaura coupling, hydroboration-oxidation, and bromination. Each step is detailed with a proposed experimental protocol, and quantitative data from analogous reactions are provided for reference.
Overall Synthetic Scheme
The proposed multi-step synthesis is illustrated below.
Figure 1: Proposed synthetic pathway for 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.
Experimental Protocols and Data
Step 1: Synthesis of 1-(Allyloxy)-4-bromobenzene
This step involves a Williamson ether synthesis to couple 4-bromophenol with allyl bromide.[3][4][5]
Experimental Protocol: To a solution of 4-bromophenol (1.0 eq.) in acetone, potassium carbonate (2.0 eq.) is added, and the mixture is stirred at room temperature for 30 minutes. Allyl bromide (1.2 eq.) is then added dropwise, and the reaction mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactants | 4-Bromophenol, Allyl bromide | [4] |
| Base | Potassium Carbonate (K₂CO₃) | [4] |
| Solvent | Acetone | [4] |
| Temperature | Reflux | [4] |
| Typical Yield | 85-95% | [4] |
Table 1: Reaction parameters for the synthesis of 1-(allyloxy)-4-bromobenzene.
Step 2: Synthesis of 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine
This step involves an intramolecular cyclization to form the benzoxepine ring system.[6] Polyphosphoric acid (PPA) is a common reagent for this type of transformation.
Experimental Protocol: 1-(Allyloxy)-4-bromobenzene (1.0 eq.) is added to polyphosphoric acid at room temperature. The mixture is then heated to 80-100°C with vigorous stirring for 2-4 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactant | 1-(Allyloxy)-4-bromobenzene | [6] |
| Reagent | Polyphosphoric Acid (PPA) | [6] |
| Temperature | 80-100°C | [6] |
| Typical Yield | 60-75% | [6] |
Table 2: Reaction parameters for the synthesis of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine.
Step 3: Synthesis of 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine
A Suzuki-Miyaura cross-coupling reaction is employed to introduce a vinyl group at the 7-position of the benzoxepine ring.[7][8][9]
Experimental Protocol: A mixture of 7-bromo-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.), vinylboronic acid pinacol ester (1.5 eq.), potassium carbonate (3.0 eq.), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 15 minutes. The reaction mixture is then heated to 80-90°C for 12-16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactants | 7-Bromo-2,3,4,5-tetrahydro-1-benzoxepine, Vinylboronic acid pinacol ester | [10][11] |
| Catalyst | Pd(dppf)Cl₂ | [10][11] |
| Base | Potassium Carbonate (K₂CO₃) | [10][11] |
| Solvent | Dioxane/Water | [10][11] |
| Temperature | 80-90°C | [10][11] |
| Typical Yield | 70-85% | [10][11] |
Table 3: Reaction parameters for the synthesis of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine.
Step 4: Synthesis of 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol
The vinyl group is converted to a primary alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity.[12][13][14][15][16]
Experimental Protocol: To a solution of 7-vinyl-2,3,4,5-tetrahydro-1-benzoxepine (1.0 eq.) in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF, 1.1 eq.) is added dropwise. The mixture is stirred at 0°C for 1 hour and then at room temperature for 2 hours. The reaction is cooled back to 0°C, and a solution of sodium hydroxide (3 M, 3.0 eq.) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution, 3.0 eq.). The mixture is stirred at room temperature for 2 hours. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by column chromatography.
| Parameter | Value/Condition | Reference |
| Reactant | 7-Vinyl-2,3,4,5-tetrahydro-1-benzoxepine | [13][14] |
| Reagents | 1. BH₃·THF2. H₂O₂, NaOH | [13][14] |
| Solvent | Tetrahydrofuran (THF) | [13][14] |
| Temperature | 0°C to Room Temperature | [13][14] |
| Typical Yield | 80-90% | [13][14] |
Table 4: Reaction parameters for the synthesis of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol.
Step 5: Synthesis of 7-(2-Bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine
The final step is the conversion of the primary alcohol to the target bromoethyl derivative. This can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or a combination of carbon tetrabromide and triphenylphosphine (Appel reaction).[17][18][19][20]
Experimental Protocol (using PBr₃): To a solution of 2-(2,3,4,5-tetrahydro-1-benzoxepin-7-yl)ethan-1-ol (1.0 eq.) in anhydrous dichloromethane at 0°C under an inert atmosphere, phosphorus tribromide (PBr₃, 0.4 eq.) is added dropwise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 2-4 hours. The reaction is quenched by the slow addition of ice-cold water. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to afford the final product. Purification can be performed by column chromatography if necessary.
| Parameter | Value/Condition | Reference |
| Reactant | 2-(2,3,4,5-Tetrahydro-1-benzoxepin-7-yl)ethan-1-ol | [19][20] |
| Reagent | Phosphorus Tribromide (PBr₃) | [19][20] |
| Solvent | Dichloromethane (CH₂Cl₂) | [19][20] |
| Temperature | 0°C to Room Temperature | [19][20] |
| Typical Yield | 75-90% | [19][20] |
Table 5: Reaction parameters for the synthesis of 7-(2-bromoethyl)-2,3,4,5-tetrahydro-1-benzoxepine.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for a single synthetic step, from reaction setup to product purification.
References
- 1. ijsrmst.com [ijsrmst.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 6. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 20. Provide the alcohol that would be used to make the bromoalkanes s... | Study Prep in Pearson+ [pearson.com]
Technical Guide: Properties and Synthesis of Bromoethyl-Substituted Oxepines
This technical guide provides a summary of the available chemical properties for 2-(2-Bromoethyl)oxepine and outlines a general synthetic methodology for substituted oxepines that could be adapted for its preparation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Chemical Properties of 2-(2-Bromoethyl)oxepine
Due to the limited availability of experimental data, the following table summarizes the key computed chemical properties for 2-(2-Bromoethyl)oxepine. It is important to note that experimentally determined values for properties such as boiling and melting points are not currently available in the cited sources.
| Property | Value | Source |
| CAS Number | 832110-93-7 | [1] |
| Molecular Formula | C₈H₉BrO | [1] |
| Molecular Weight | 201.06 g/mol | [1] |
| Exact Mass | 199.98400 Da | [1] |
| Polar Surface Area (PSA) | 9.23 Ų | [1] |
| LogP (calculated) | 2.75540 | [1] |
Potential Synthesis of Substituted Oxepines: An Experimental Approach
A common and established method for the synthesis of the oxepine ring system involves the ring expansion of a corresponding 1,4-cyclohexadiene derivative. This process typically involves a three-step sequence: epoxidation, bromination, and subsequent dehydrohalogenation. The electronic nature of substituents on the starting cyclohexadiene can influence the position of substitution on the resulting oxepine ring.
General Experimental Protocol:
-
Epoxidation of 1,4-Cyclohexadiene: The starting 1,4-cyclohexadiene derivative is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform. An epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) and a mild base (e.g., sodium bicarbonate) to remove excess peroxyacid and acidic byproducts, respectively. The organic layer is then dried and the solvent removed under reduced pressure to yield the epoxide.
-
Bromination of the Epoxide: The crude epoxide is dissolved in a solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) is added, along with a radical initiator such as benzoyl peroxide or AIBN. The mixture is heated to reflux and irradiated with a light source to facilitate the bromination. The reaction is monitored by TLC. After completion, the mixture is cooled, filtered to remove succinimide, and the solvent is evaporated to yield the dibromo-epoxide derivative.
-
Dehydrohalogenation to form the Oxepine Ring: The resulting dibromo-epoxide is dissolved in a suitable solvent and treated with a strong base to induce dehydrohalogenation and subsequent ring expansion to the oxepine. The choice of base and reaction conditions can be critical and may require optimization. Upon completion of the reaction, the mixture is worked up by extraction and purified by column chromatography to isolate the desired substituted oxepine.
Biological and Pharmacological Context
The oxepine scaffold is a recurring motif in a variety of natural products and has garnered significant interest in medicinal chemistry. Derivatives of oxepine have been reported to exhibit a broad range of biological activities. While no specific biological data for 2-(2-Bromoethyl)oxepine has been found, the general class of oxepines has been investigated for various therapeutic applications.
Experimental Workflow Diagram
The following diagram illustrates the general synthetic pathway for the preparation of substituted oxepines from 1,4-cyclohexadiene derivatives.
References
Spectroscopic Characterization of 4-(2-Bromoethyl)oxepine: A Technical Guide
Disclaimer: The compound "4-(2-Bromoethyl)oxepine" is not well-documented in publicly available chemical literature. As such, the following spectroscopic data is a representative and hypothetical dataset constructed for illustrative purposes. The experimental protocols and analysis workflow are, however, standard methodologies in chemical research.
This technical guide provides a hypothetical but chemically plausible spectroscopic dataset for this compound. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of novel heterocyclic compounds.
Hypothetical Spectroscopic Data
The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.
1.1. NMR Spectroscopy Data
-
¹H NMR (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.25 | d | 1H | 8.5 | H2/H6 |
| 6.10 | t | 1H | 7.0 | H3/H5 |
| 5.80 | m | 1H | - | H4 |
| 3.60 | t | 2H | 7.5 | -CH₂-Br |
| 3.05 | t | 2H | 7.5 | Oxepine-CH₂- |
-
¹³C NMR (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 145.5 | C2/C6 |
| 135.0 | C4 |
| 128.0 | C3/C5 |
| 38.5 | Oxepine-CH₂- |
| 32.0 | -CH₂-Br |
1.2. Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3010 | Medium | C-H stretch (alkene) |
| 2960-2850 | Medium | C-H stretch (alkane) |
| 1650 | Medium | C=C stretch (conjugated) |
| 1240 | Strong | C-O-C stretch (ether) |
| 680 | Strong | C-Br stretch |
1.3. Mass Spectrometry (MS) Data
-
Method: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 202 | 98 | [M]⁺ (with ⁸¹Br) |
| 200 | 100 | [M]⁺ (with ⁷⁹Br) |
| 121 | 85 | [M - Br]⁺ |
| 107 | 40 | [M - CH₂CH₂Br]⁺ |
| 91 | 60 | Tropylium ion, [C₇H₇]⁺ (from rearrangement) |
Experimental Protocols
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl₃, 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer at 298 K. ¹H NMR data was collected over 16 scans with a spectral width of 16 ppm. ¹³C NMR data was collected over 1024 scans with a spectral width of 240 ppm.
2.2. Infrared (IR) Spectroscopy
The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the neat compound was placed directly on the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was taken prior to the sample measurement.
2.3. Mass Spectrometry (MS)
Mass spectral data was acquired on a mass spectrometer with an electron ionization (EI) source. A dilute solution of the compound in methanol was introduced into the instrument via direct infusion. The ionization energy was set to 70 eV, and the source temperature was maintained at 200°C. The mass analyzer was scanned over a range of m/z 50-500.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel synthesized compound like this compound.
An In-depth Technical Guide on the Stability and Degradation Pathways of 4-(2-Bromoethyl)oxepine
For Researchers, Scientists, and Drug Development Professionals
Core Executive Summary
4-(2-Bromoethyl)oxepine is a heterocyclic compound featuring a seven-membered oxepine ring substituted with a bromoethyl group. Its stability is governed by the interplay of the strained, non-aromatic oxepine ring and the reactive bromoethyl side chain. Key potential degradation pathways include hydrolysis of the bromoethyl group, thermal and photochemical rearrangements of the oxepine ring, and enzymatic degradation. This document outlines these potential pathways, provides representative experimental protocols for assessing stability, and summarizes expected reactivity trends based on analogous compounds.
Predicted Stability Profile
The overall stability of this compound is expected to be limited. The oxepine ring itself is a high-energy, non-planar system that exists in equilibrium with its valence tautomer, benzene oxide. This equilibrium is influenced by substituents. The presence of the bromoethyl group introduces a primary alkyl halide, which is susceptible to nucleophilic substitution and elimination reactions.
Potential Degradation Pathways
Hydrolysis of the Bromoethyl Group
The bromoethyl side chain is susceptible to hydrolysis, a common degradation pathway for alkyl halides. This reaction can proceed via nucleophilic substitution (SN2) by water or hydroxide ions, leading to the formation of 4-(2-hydroxyethyl)oxepine and hydrobromic acid. The rate of hydrolysis is dependent on temperature, pH, and the presence of nucleophiles.[1][2][3] The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making bromoalkanes more reactive towards hydrolysis.[1][4]
Oxepine Ring Instability and Rearrangement
The oxepine ring itself is subject to several modes of degradation and rearrangement:
-
Valence Tautomerism: Oxepine exists in a dynamic equilibrium with its valence isomer, benzene oxide.[5] The position of this equilibrium is influenced by substituents on the ring.
-
Thermal and Photochemical Rearrangements: Oxepine and its derivatives can undergo thermal and photochemical rearrangements. For instance, some oxepines have been observed to degrade to a benzene core upon heating or under certain reaction conditions.[6][7]
-
Oxidation: The oxepine ring can be susceptible to oxidation. In biological systems, cytochrome P450 can epoxidize oxepine, leading to reactive intermediates that can undergo further reactions.[8]
Enzymatic Degradation
Microbial degradation of halogenated organic compounds is a known environmental fate.[9] Rhodococcus species, for example, have been shown to degrade bromoethyl ethers, suggesting that enzymatic pathways for the degradation of this compound may exist in biological systems.[10] This would likely involve dehalogenation and/or cleavage of the ether linkage within the oxepine ring.
Data Presentation
As no quantitative data for this compound is available, the following table presents representative data for the hydrolysis of bromoethane to illustrate the expected reactivity of the bromoethyl group.
| Compound | Reaction | Conditions | Half-life (t1/2) | Reference |
| Bromoethane | Hydrolysis | Water, 50°C | Not specified, but faster than chloroethane | [4] |
| Bromoethane | Hydrolysis | Aqueous NaOH | Faster than with water alone | [2] |
Experimental Protocols
The following are generalized experimental protocols that could be adapted to study the stability of this compound.
Protocol for Assessing Hydrolytic Stability
This protocol is based on methods used for determining the hydrolysis rate of halogenoalkanes.[1][4][11]
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as ethanol.
-
Reaction Setup: In a series of test tubes, place a solution of acidified aqueous silver nitrate. The ethanol is used to increase the solubility of the haloalkane.[2]
-
Temperature Control: Place the test tubes in a constant temperature water bath (e.g., 50°C) to allow them to equilibrate.
-
Initiation of Reaction: Add a known volume of the this compound solution to each test tube and start a timer.
-
Observation: Monitor the tubes for the formation of a cream-colored precipitate of silver bromide (AgBr).
-
Data Collection: Record the time taken for the precipitate to appear. The rate of reaction can be compared to other halogenated compounds under the same conditions.
Protocol for Assessing Thermal Stability
This protocol is a general approach for evaluating the thermal decomposition of a compound.
Methodology:
-
Sample Preparation: Place a known quantity of this compound in a suitable container for thermal analysis (e.g., a sealed tube or a thermogravimetric analysis (TGA) pan).
-
Inert Atmosphere: Purge the container with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range.
-
Analysis of Degradants: Analyze the volatile degradation products using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
-
Determination of Decomposition Temperature: For TGA, the temperature at which significant mass loss occurs is determined.
Conclusion
While specific data for this compound is lacking, a comprehensive understanding of its likely stability and degradation can be inferred from the chemistry of its constituent parts. The bromoethyl group is expected to be the primary site of hydrolytic instability, while the oxepine ring is susceptible to thermal and photochemical rearrangements. Researchers and drug development professionals should consider these potential liabilities when working with this and structurally related compounds. Further experimental work is necessary to quantify the stability and definitively identify the degradation products of this compound.
References
- 1. savemyexams.com [savemyexams.com]
- 2. docbrown.info [docbrown.info]
- 3. hydrolysis with water classification tertiary secondary primary haloalkanes halogenoalkanes reactivity trends with silver nitrate alkyl halides advanced A level organic chemistry revision notes [docbrown.info]
- 4. savemyexams.com [savemyexams.com]
- 5. Oxepine - Wikipedia [en.wikipedia.org]
- 6. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciencetallis.weebly.com [sciencetallis.weebly.com]
A Theoretical Conformational Analysis of 4-(2-Bromoethyl)oxepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: The seven-membered oxepine ring is a crucial heterocyclic motif found in numerous bioactive natural products and pharmaceuticals.[1][2] Its inherent flexibility, stemming from a non-planar, boat-like conformation, presents a significant challenge and opportunity in drug design.[3][4] Understanding the conformational landscape of substituted oxepines is paramount for predicting molecular interactions and biological activity. This technical guide outlines a comprehensive theoretical framework for the conformational analysis of the novel compound 4-(2-Bromoethyl)oxepine. While specific experimental data for this compound is not publicly available, this document provides a robust, scientifically-grounded protocol based on established computational chemistry methods. It serves as a blueprint for researchers seeking to characterize the conformational preferences of this and similar medium-sized ring systems.[5]
Introduction: The Significance of Conformational Analysis
The three-dimensional arrangement of a molecule, its conformation, profoundly influences its physical, chemical, and biological properties.[6] For flexible molecules like this compound, which can exist as a dynamic ensemble of interconverting conformers, identifying the most stable, low-energy structures is a critical step in understanding its potential as a therapeutic agent. Computational chemistry offers powerful tools to explore this conformational space, providing insights that can guide synthesis and experimental validation.[7]
The oxepine ring itself is an anti-aromatic, 8-pi electron system that avoids planarity, typically adopting a boat or chair-like conformation.[3] The presence of a flexible bromoethyl substituent at the 4-position introduces additional degrees of rotational freedom, further complicating the conformational landscape. This guide details the theoretical methodologies required to systematically explore these conformational possibilities and predict the most populated states.
Theoretical Methodology
A multi-step computational approach is recommended to efficiently and accurately map the potential energy surface of this compound. This involves an initial broad search for conformers followed by higher-level quantum mechanical calculations for refinement.
Conformational Search
The initial exploration of the vast conformational space can be effectively performed using molecular mechanics or semi-empirical methods, which are computationally less demanding.
-
Systematic Search: This involves the systematic rotation of all rotatable bonds (the C-C and C-O bonds of the oxepine ring, and the C-C and C-Br bonds of the bromoethyl side chain) in discrete angular increments.
-
Stochastic Methods: Techniques like Monte Carlo simulations or molecular dynamics provide a more random sampling of the conformational space and are adept at overcoming energy barriers to find diverse low-energy structures.[6]
Quantum Mechanical Optimization and Energy Calculation
Following the initial search, the identified unique conformers should be subjected to more rigorous quantum mechanical calculations for accurate geometry optimization and energy determination. Density Functional Theory (DFT) is a widely used and reliable method for such calculations.[8]
-
Recommended Functional and Basis Set: A combination like the B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for initial optimizations. For more refined energies, a larger basis set such as 6-311+G(2d,p) is recommended, especially to accurately model the bromine atom and potential non-covalent interactions.[8]
-
Solvation Effects: To simulate a more realistic biological environment, solvation effects can be incorporated using a Polarizable Continuum Model (PCM).[9]
Data Presentation: Hypothetical Conformational Analysis Results
The results of the conformational analysis should be presented in a clear and concise manner to facilitate comparison and interpretation. The following tables represent a hypothetical outcome for the analysis of this compound.
Table 1: Key Conformers and Their Relative Energies
| Conformer ID | Dihedral Angle (C3-C4-Cα-Cβ) (°) | Dihedral Angle (C4-Cα-Cβ-Br) (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |
| Conf-1 | 178.5 | 65.2 | 0.00 | 45.2 |
| Conf-2 | -62.1 | 175.8 | 0.45 | 25.1 |
| Conf-3 | 60.5 | -68.9 | 0.88 | 13.5 |
| Conf-4 | 179.1 | -70.3 | 1.25 | 7.3 |
| Conf-5 | -65.3 | 63.1 | 1.50 | 4.9 |
Note: Dihedral angles are hypothetical and serve as an example of how to distinguish key conformers.
Table 2: Predicted Spectroscopic Data for the Most Stable Conformer (Conf-1)
| Spectroscopic Data | Predicted Value |
| ¹H NMR Chemical Shift (ppm) | C2-H: 6.1, C3-H: 5.8, C5-H: 5.9, C6-H: 6.2, Cα-H: 2.8, Cβ-H: 3.5 |
| ¹³C NMR Chemical Shift (ppm) | C2: 125.4, C3: 128.1, C4: 40.2, C5: 129.3, C6: 126.8, Cα: 35.1, Cβ: 30.7 |
| Key IR Frequencies (cm⁻¹) | C-H (alkene): 3050, C-H (alkane): 2950, C=C: 1650, C-O-C: 1250, C-Br: 650 |
Note: These are hypothetical values for illustrative purposes. Actual values would be derived from the computational output.
Experimental Protocols for Validation
Theoretical predictions must be validated through experimental data. The following protocols outline standard procedures for the spectroscopic and structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution.[10]
-
Objective: To determine the connectivity and conformational features of this compound in solution.
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts, integration, and coupling patterns of all hydrogen atoms.
-
¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish proton-proton and proton-carbon correlations, confirming the molecular structure.
-
NOESY/ROESY: Nuclear Overhauser Effect experiments can provide information about through-space interactions between protons, which can help to deduce the preferred conformation in solution.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[11]
-
Objective: To identify the characteristic vibrational frequencies of the functional groups in this compound.
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) or as a KBr pellet.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Key expected absorbances include those for C=C bonds, C-O ether linkages, and the C-Br bond.[12]
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state.[13]
-
Objective: To determine the precise solid-state conformation and molecular geometry of this compound.
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in a diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.[14]
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and thermal parameters.
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate workflows and relationships.
Caption: Workflow for theoretical conformational analysis and experimental validation.
Caption: Energy relationships between hypothetical low-energy conformers.
Conclusion
The theoretical conformational analysis of this compound, as outlined in this guide, provides a powerful framework for understanding its three-dimensional structure and energetic landscape. By combining robust computational methods with targeted experimental validation, researchers can gain critical insights into the structure-activity relationships of this and other novel oxepine derivatives. This knowledge is invaluable for the rational design and development of new therapeutic agents.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. A happy medium: the synthesis of medicinally important medium-sized rings via ring expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 4. Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited -State Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. calcus.cloud [calcus.cloud]
- 7. portlandpress.com [portlandpress.com]
- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 9. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chapter 6: Structural Identification of Organic Compounds: IR and NMR Spectroscopy – Organic Chemistry I [kpu.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. homepage.univie.ac.at [homepage.univie.ac.at]
In-depth Technical Guide: The Potential of 4-(2-Bromoethyl)oxepine as a Building Block in Organic Synthesis
A thorough investigation of scientific literature and chemical databases has revealed no information on the synthesis, properties, or reactivity of the specific compound "4-(2-Bromoethyl)oxepine." This suggests that this molecule has not yet been synthesized or characterized by the scientific community.
Therefore, a detailed technical guide with specific quantitative data, established experimental protocols, and known signaling pathways, as originally requested, cannot be provided. To do so would require speculation and the presentation of unverified information, which falls outside the scope of a factual technical document.
However, based on the known reactivity of the oxepine core and the bromoethyl functional group, we can provide a prospective analysis of the potential of a hypothetical "this compound" as a versatile building block in organic synthesis. This guide will explore its potential synthesis, reactivity, and applications by drawing parallels with known, structurally related compounds.
Introduction to Oxepines and Bromoethyl-Functionalized Molecules
Oxepines are seven-membered heterocyclic compounds containing an oxygen atom. Their unique strained ring system and electronic properties make them valuable intermediates in the synthesis of complex natural products and pharmaceutical agents.[1][2] The synthesis of functionalized oxepines is an active area of research, with various methods developed for their construction, including ring-closing metathesis and intramolecular cyclization reactions.[1][2]
The 2-bromoethyl group is a common functional handle in organic synthesis. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[3][4] This allows for the introduction of a wide variety of functional groups through substitution reactions.[3] Furthermore, the bromoethyl group can participate in elimination reactions to form vinyl groups and can be used to generate organometallic reagents.[3]
Prospective Synthesis of this compound
While no specific synthesis for this compound has been reported, a plausible synthetic strategy can be envisioned based on established methods for oxepine synthesis. A potential retrosynthetic analysis is outlined below.
Caption: Retrosynthetic analysis of this compound.
A potential forward synthesis could involve the following key steps:
-
Construction of a suitably functionalized acyclic precursor: This would likely involve a multi-step synthesis to assemble a carbon chain with the necessary oxygen atom and a precursor to the bromoethyl group.
-
Ring-closing reaction: An intramolecular reaction, such as a Williamson ether synthesis or a ring-closing metathesis, could be employed to form the seven-membered oxepine ring.
-
Introduction of the bromoethyl group: This could be achieved through the conversion of a hydroxyl group to a bromide, for example, using a reagent like phosphorus tribromide or carbon tetrabromide and triphenylphosphine.
Predicted Chemical Properties and Reactivity
The reactivity of the hypothetical this compound would be dictated by the interplay of the oxepine ring and the bromoethyl side chain.
Reactivity of the Oxepine Core
The oxepine ring is known to undergo various transformations, including:
-
[4+2] Cycloaddition Reactions: The diene system within the oxepine ring can participate in Diels-Alder reactions with suitable dienophiles.
-
Ring-Opening and Rearrangement Reactions: Under certain conditions, the strained seven-membered ring can undergo ring-opening or rearrangement to form other cyclic or acyclic structures.
-
Epoxidation: The double bonds in the oxepine ring can be epoxidized to introduce new functional groups.
Reactivity of the 2-Bromoethyl Group
The bromoethyl group would be the primary site for introducing molecular diversity.
Caption: Potential reaction pathways for this compound.
-
Nucleophilic Substitution: A wide range of nucleophiles (e.g., amines, alcohols, thiols, cyanides, azides) could displace the bromide to introduce new functional groups. This would be a powerful tool for generating a library of oxepine derivatives.[3]
-
Elimination Reactions: Treatment with a base could induce elimination of HBr to form a 4-vinyloxepine derivative. This vinyl group could then be further functionalized.[3]
-
Formation of Organometallic Reagents: The bromoethyl group could be converted into a Grignard or organolithium reagent. These powerful nucleophiles could then be used to form new carbon-carbon bonds by reacting with various electrophiles.[3]
Potential Applications in Drug Discovery and Materials Science
Functionalized oxepine scaffolds are of significant interest in medicinal chemistry due to their presence in a number of biologically active natural products.[1] The ability to introduce a diverse range of functionalities via the bromoethyl group would make "this compound" a valuable building block for the synthesis of novel compounds with potential therapeutic applications.
For instance, the introduction of amine or amide functionalities could lead to compounds with potential activity as enzyme inhibitors or receptor ligands. The ability to link the oxepine core to other molecular fragments through the bromoethyl linker would also be advantageous in fragment-based drug design.
In materials science, the vinyl derivative formed through elimination could be a monomer for polymerization, leading to novel polymers with unique optical or electronic properties derived from the oxepine moiety.
Conclusion
While "this compound" remains a hypothetical molecule, its potential as a versatile building block in organic synthesis is significant. The combination of the reactive oxepine core and the synthetically tractable bromoethyl group would offer numerous avenues for the creation of novel and complex molecules. The synthesis and characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry and would undoubtedly open up new possibilities in drug discovery and materials science. Further research into the synthesis of functionalized oxepines is warranted to explore the potential of this and other novel oxepine-based building blocks.
References
The Bromoethyl Group in 4-(2-Bromoethyl)oxepine: A Technical Guide to Predicted Reactivity and Experimental Design
Abstract
This technical guide provides a comprehensive analysis of the predicted reactivity of the bromoethyl group in the novel heterocyclic compound, 4-(2-Bromoethyl)oxepine. Due to the limited availability of empirical data on this specific molecule, this document extrapolates from established principles of organic chemistry, focusing on nucleophilic substitution and elimination reactions. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by offering insights into potential synthetic pathways and reaction mechanisms. This guide also outlines detailed, hypothetical experimental protocols for systematically investigating the compound's reactivity and includes visualizations of key reaction pathways and experimental workflows.
Introduction: The Oxepine Scaffold and the Bromoethyl Moiety
The oxepine ring system is a seven-membered heterocyclic ether that is a structural motif in various natural products and pharmacologically active compounds. The introduction of a 2-bromoethyl substituent at the 4-position of the oxepine ring presents a versatile synthetic handle for further molecular elaboration. The reactivity of the C-Br bond is of primary interest, as it allows for the introduction of a wide range of functional groups through nucleophilic substitution or the formation of a vinyl group via elimination. Understanding the factors that govern the reactivity of this bromoethyl group is crucial for its effective utilization in medicinal chemistry and materials science.
Predicted Reactivity of the Bromoethyl Group
The bromoethyl group in this compound is a primary alkyl halide. The reactivity of such groups is predominantly governed by two competing mechanisms: bimolecular nucleophilic substitution (SN2) and unimolecular nucleophilic substitution (SN1).[1][2][3]
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental class of reactions in which a nucleophile replaces a leaving group, in this case, the bromide ion.[2][4] The reaction pathway, either SN1 or SN2, is determined by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.[1]
-
SN2 Mechanism: This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[3][5] For a primary alkyl halide like the bromoethyl group, the SN2 pathway is generally favored due to the low steric hindrance around the reaction center.[5] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[3]
-
SN1 Mechanism: This is a two-step mechanism that proceeds through a carbocation intermediate.[1][3] The first step, the formation of the carbocation, is the rate-determining step.[2] For primary alkyl halides, the formation of a primary carbocation is energetically unfavorable, making the SN1 pathway less likely unless there is a stabilizing factor, such as resonance, or if the reaction conditions strongly favor it (e.g., a polar protic solvent and a weak nucleophile).[1][2]
The following diagram illustrates the SN2 reaction pathway for this compound with a generic nucleophile (Nu-).
Caption: SN2 reaction mechanism for this compound.
The next diagram shows the less likely SN1 pathway, which would proceed through a primary carbocation.
Caption: SN1 reaction mechanism for this compound.
Influence of the Oxepine Ring
The oxepine ring is an electron-rich heterocyclic system. Its influence on the reactivity of the bromoethyl side chain can be considered in terms of electronic and steric effects:
-
Electronic Effects: The oxygen atom in the oxepine ring is electron-withdrawing through induction but can be electron-donating through resonance. The overall electronic effect on the distant bromoethyl group is likely to be minor but could slightly influence the polarity of the C-Br bond.
-
Steric Effects: The oxepine ring is a relatively large and conformationally flexible system. However, being at the 4-position, it is unlikely to pose significant steric hindrance to the approach of a nucleophile to the bromoethyl group, thus favoring the SN2 mechanism.
Predicted Reactivity with Various Nucleophiles
The outcome of the reaction of this compound will be highly dependent on the choice of nucleophile. The following table summarizes the expected products and reaction conditions for a range of common nucleophiles, assuming an SN2 mechanism.
| Nucleophile | Reagent | Solvent | Expected Product | Reaction Type |
| Hydroxide | Sodium Hydroxide (NaOH) | Water/THF | 4-(2-Hydroxyethyl)oxepine | SN2 |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | 4-(2-Cyanoethyl)oxepine | SN2 |
| Azide | Sodium Azide (NaN3) | DMF | 4-(2-Azidoethyl)oxepine | SN2 |
| Iodide | Sodium Iodide (NaI) | Acetone | 4-(2-Iodoethyl)oxepine | SN2 (Finkelstein) |
| Ammonia | Ammonia (NH3) | Ethanol | 4-(2-Aminoethyl)oxepine | SN2 |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | 4-(2-Phenylthioethyl)oxepine | SN2 |
Hypothetical Experimental Protocols
To empirically determine the reactivity of this compound, a series of standardized experiments should be conducted.
General Protocol for Nucleophilic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in an appropriate solvent (e.g., acetone, DMF, or DMSO) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nucleophile (1.1 - 1.5 eq).
-
Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
-
Characterization: The structure of the purified product is confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
The following diagram outlines a general experimental workflow for studying the reactivity of this compound.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-(2-Bromoethyl)oxepine via Ullmann Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxepine scaffold is a seven-membered heterocyclic ring containing an oxygen atom, which is a structural motif found in various natural products and biologically active compounds. The synthesis of functionalized oxepines is of significant interest in medicinal chemistry and drug development. The Ullmann coupling, a copper-catalyzed reaction, provides a powerful method for the formation of C-O bonds, particularly in the context of intramolecular cyclization to form ether linkages within complex molecules. While the direct synthesis of "4-(2-Bromoethyl)oxepine" via an Ullmann coupling has not been explicitly reported in the literature, this document provides a detailed, plausible protocol based on established methodologies for the synthesis of related oxepine derivatives.[1][2][3]
This application note outlines a proposed synthetic strategy and detailed experimental protocols for the synthesis of this compound, leveraging an intramolecular Ullmann coupling as the key ring-forming step.
Proposed Synthetic Strategy
The synthesis of this compound can be envisioned through a multi-step sequence culminating in an intramolecular Ullmann coupling to form the oxepine ring. The general approach involves the synthesis of a precursor molecule containing a vinyl halide and a hydroxyl group, positioned appropriately for a 7-membered ring closure.
A plausible retrosynthetic analysis suggests that this compound could be synthesized from a suitably substituted diene precursor, which in turn could be prepared from commercially available starting materials. The key intramolecular Ullmann C-O coupling would form the seven-membered oxepine ring.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound via Intramolecular Ullmann Coupling
This protocol describes a hypothetical, yet scientifically grounded, method for the synthesis of the target molecule.
Step 1: Synthesis of a Dihydrooxepine Precursor
The initial steps would focus on constructing a linear precursor with the necessary functionalities for the subsequent Ullmann cyclization. This would likely involve several standard organic transformations to assemble a molecule containing a vinyl bromide and a hydroxyl group in the correct positions.
Step 2: Intramolecular Ullmann Coupling for Oxepine Ring Formation
This is the key step for the formation of the seven-membered ring.
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the dihydroxy-vinyl bromide precursor (1.0 eq).
-
Reagents: Add cesium carbonate (Cs₂CO₃) (2.0-3.0 eq) as the base.
-
Catalyst and Ligand: Add copper(I) iodide (CuI) (0.1-0.2 eq) as the catalyst and 1,10-phenanthroline (0.1-0.2 eq) as the ligand.
-
Solvent: Add anhydrous, degassed dimethylformamide (DMF) or pyridine to achieve a substrate concentration of 0.01-0.1 M.
-
Reaction Conditions: The reaction mixture is heated to 110-140 °C under a nitrogen atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove insoluble salts. The filtrate is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired dihydrooxepine intermediate.
Step 3: Functional Group Manipulation to Yield this compound
The dihydrooxepine intermediate from the Ullmann coupling would then undergo further chemical modifications to introduce the 2-bromoethyl group at the 4-position. This could involve, for example, the conversion of a hydroxyl group to a bromide.
Data Presentation: Ullmann Coupling Conditions for Oxepine Synthesis
The following table summarizes typical reaction conditions and yields for the synthesis of oxepine derivatives via intramolecular Ullmann coupling, based on literature precedents for analogous systems.
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OTf)₂ | Cs₂CO₃ | Pyridine | 120 | 88 | [1][3] |
| CuI / 1,10-phenanthroline | K₂CO₃ | Pyridine | 130 | Not specified | [4] |
| Cu(I) dimethylsulfide complex | K₂CO₃ | Pyridine | 120 | 89 | [1] |
| "Activated" Cu powder | K₂CO₃ | Pyridine | 130 | Partial conversion | [1] |
| CuI / N,N'-dimethylethylenediamine | K₃PO₄ | Toluene | 100 | Not specified | [5] |
Mandatory Visualization
Diagram 1: Proposed Synthetic Workflow for this compound
Caption: A proposed workflow for the synthesis of this compound.
Diagram 2: Logical Relationship of Ullmann Coupling Components
Caption: Key components and conditions for the intramolecular Ullmann coupling.
Concluding Remarks
The synthesis of the novel compound "this compound" is proposed to be achievable through a synthetic route featuring an intramolecular Ullmann C-O coupling reaction. The provided protocols and data, derived from established literature on the synthesis of similar oxepine-containing molecules, offer a robust starting point for researchers in this field.[1][2][3] Successful execution of this synthesis would provide access to a new functionalized oxepine derivative for potential applications in drug discovery and development. Careful optimization of the Ullmann coupling conditions, including the choice of catalyst, ligand, base, and solvent, will be crucial for achieving high yields of the desired product.
References
Application Notes and Protocols: Ring-Closing Metathesis (RCM) Approach to "4-(2-Bromoethyl)oxepine"
Abstract
This document provides a detailed application note and a proposed experimental protocol for the synthesis of the novel heterocyclic compound, 4-(2-Bromoethyl)oxepine, via a ring-closing metathesis (RCM) strategy. As the direct synthesis of this specific target has not been explicitly reported in the reviewed literature, this protocol is a well-reasoned proposal based on established methodologies for the synthesis of substituted oxepines and other seven-membered rings using RCM.[1][2][3] These notes are intended for researchers and professionals in organic synthesis and drug development, offering a comprehensive guide to the synthesis of a suitable diene precursor and its subsequent cyclization using a Grubbs-type catalyst.
Introduction
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in modern organic synthesis for the construction of cyclic olefins, including various unsaturated rings of 5 to 30 atoms.[4][5][6] The reaction, catalyzed by metal alkylidene complexes developed by Grubbs, Schrock, and Chauvin, is prized for its high functional group tolerance and its ability to form rings that were previously challenging to access efficiently.[4][7] Oxepines, seven-membered heterocyclic ethers, are important structural motifs in a number of biologically active natural products.[2] The development of synthetic routes to novel substituted oxepines is therefore of significant interest to the medicinal and pharmaceutical chemistry communities.
This document outlines a proposed synthetic pathway to this compound, leveraging a terminal diene precursor and a second-generation Grubbs catalyst for the key ring-closing metathesis step.
Proposed Synthetic Pathway
The proposed synthesis is a two-stage process: first, the synthesis of a suitable acyclic diene precursor, and second, the ring-closing metathesis to form the target oxepine.
A plausible diene precursor, 3-(allyloxy)hex-5-en-1-ol, can be synthesized and subsequently converted to its bromoethyl derivative.
The synthesized diene will be subjected to RCM using a second-generation Grubbs catalyst to yield the desired this compound. The primary byproduct of this reaction is volatile ethylene, which helps to drive the reaction to completion.[4]
Data Presentation
The following table summarizes representative quantitative data for the RCM synthesis of substituted oxepines, based on analogous transformations found in the literature.[1][2] This data provides expected ranges for key reaction parameters.
| Parameter | Expected Value | Source (Analogous Systems) |
| Catalyst Loading | 2-10 mol% | [1][2] |
| Substrate Concentration | 0.01 - 0.1 M | [1] |
| Reaction Temperature | 25 - 60 °C | [8] |
| Reaction Time | 2 - 24 hours | [1][8] |
| Typical Yield | 25 - 91% | [1][2] |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. All reagents, especially those containing bromine and ruthenium, should be handled with care.
-
To a stirred solution of but-3-en-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of allyl trichloroacetimidate (1.2 eq) followed by a catalytic amount of a Lewis acid such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diene precursor.
-
To a stirred solution of 3-(allyloxy)hex-5-en-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM at 0 °C, add carbon tetrabromide (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the bromo-functionalized diene.
-
In a glovebox, dissolve the diene precursor, 1-bromo-2-(hex-5-en-3-yloxy)ethane (1.0 eq), in dry, degassed DCM to a concentration of 0.05 M.
-
Add a second-generation Grubbs catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) (5 mol%).
-
Heat the reaction mixture to 40 °C and stir under an inert atmosphere.
-
Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Generalized catalytic cycle for ring-closing metathesis.
References
- 1. Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate — Journal of Young Investigators [jyi.org]
- 2. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 5. Ring Closing Metathesis [organic-chemistry.org]
- 6. medwinpublishers.com [medwinpublishers.com]
- 7. atlanchimpharma.com [atlanchimpharma.com]
- 8. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of 4-(2-Bromoethyl)oxepine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the functionalization of the bromoethyl side chain of 4-(2-bromoethyl)oxepine. The methodologies described herein are based on established principles of organic chemistry for the reactions of primary alkyl halides. These protocols are intended to serve as a foundational guide for the synthesis of novel oxepine derivatives for potential applications in drug discovery and development.
The bromoethyl group of this compound is a versatile handle for introducing a variety of functional groups through nucleophilic substitution and elimination reactions. The primary nature of the alkyl halide generally favors S(_N)2 reactions with good nucleophiles, while the use of strong, sterically hindered bases can promote E2 elimination.[1][2]
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are a cornerstone of synthetic organic chemistry, allowing for the direct replacement of the bromine atom with a range of nucleophiles.[1] For a primary alkyl halide like this compound, the S(_N)2 mechanism is the predominant pathway, involving a backside attack by the nucleophile.[1]
Synthesis of 4-(2-Aminoethyl)oxepine Derivatives (Amination)
The introduction of an amino group is a common strategy in medicinal chemistry to enhance pharmacological activity. Direct amination with ammonia or primary amines can lead to the formation of primary, secondary, or tertiary amines. The Gabriel synthesis offers a classic method for the clean synthesis of primary amines.[3][4]
Protocol 1: Gabriel Synthesis of 4-(2-Aminoethyl)oxepine
This two-step procedure first involves the reaction of this compound with potassium phthalimide, followed by hydrazinolysis to release the primary amine.[3]
Step 1: N-Alkylation of Potassium Phthalimide
-
Reagents: this compound, Potassium Phthalimide, Dimethylformamide (DMF)
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.2 eq).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield N-(2-(oxepin-4-yl)ethyl)phthalimide.
-
Step 2: Hydrazinolysis
-
Reagents: N-(2-(oxepin-4-yl)ethyl)phthalimide, Hydrazine hydrate, Ethanol
-
Procedure:
-
Suspend the N-alkylated phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature and acidify with concentrated HCl.
-
Filter the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure, and basify with aqueous NaOH.
-
Extract the aqueous layer with dichloromethane, dry the combined organic layers over Na(_2)SO(_4), and concentrate to afford 4-(2-aminoethyl)oxepine.
-
Synthesis of 4-(2-Alkoxyethyl)oxepine Derivatives (Etherification)
The Williamson ether synthesis is a reliable method for preparing ethers by reacting an alkyl halide with an alkoxide.[2][5][6]
Protocol 2: Williamson Ether Synthesis of 4-(2-Methoxyethyl)oxepine
-
Reagents: this compound, Sodium methoxide, Methanol
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a solution of sodium methoxide (1.5 eq) in methanol dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with water and remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether, wash the combined organic layers with brine, dry over MgSO(_4), and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of 4-(2-Cyanoethyl)oxepine (Cyanation)
The introduction of a nitrile group provides a versatile intermediate that can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups.[7][8][9]
Protocol 3: Cyanation using Sodium Cyanide
-
Reagents: this compound, Sodium cyanide, Dimethyl sulfoxide (DMSO)
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.5 eq) portion-wise, ensuring the temperature does not exceed 30 °C.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture into a saturated aqueous solution of NaHCO(_3) and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na(_2)SO(_4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Table 1: Summary of Hypothetical Nucleophilic Substitution Reactions
| Product Name | Nucleophile | Solvent | Typical Yield (%) |
| 4-(2-Aminoethyl)oxepine | Phthalimide, then Hydrazine | DMF, Ethanol | 70-85 |
| 4-(2-Methoxyethyl)oxepine | Sodium methoxide | Methanol | 85-95 |
| 4-(2-Cyanoethyl)oxepine | Sodium cyanide | DMSO | 80-90 |
Elimination Reaction
Elimination reactions of alkyl halides lead to the formation of alkenes. For primary alkyl halides, a strong, sterically hindered base is typically required to favor the E2 pathway over the S(_N)2 pathway.[10]
Synthesis of 4-Vinyloxepine
Protocol 4: Dehydrobromination to form 4-Vinyloxepine
-
Reagents: this compound, Potassium tert-butoxide, tert-Butanol
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous tert-butanol.
-
Add potassium tert-butoxide (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with water.
-
Extract the mixture with pentane, wash the combined organic layers with brine, dry over MgSO(_4), and carefully concentrate under reduced pressure at low temperature due to the potential volatility of the product.
-
Purify the crude product by distillation or column chromatography on silica gel.
-
Table 2: Summary of Hypothetical Elimination Reaction
| Product Name | Base | Solvent | Typical Yield (%) |
| 4-Vinyloxepine | Potassium tert-butoxide | tert-Butanol | 60-75 |
Visualizations
Reaction Pathways
General Experimental Workflow
References
- 1. bloomtechz.com [bloomtechz.com]
- 2. google.com [google.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unipr.it [air.unipr.it]
- 9. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 4-(2-Bromoethyl)oxepine
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
The oxepine moiety is a seven-membered heterocyclic ring containing an oxygen atom and is a structural feature in a number of biologically active natural products and synthetic compounds. Derivatives of oxepine have shown promise in medicinal chemistry, exhibiting a range of activities that make them attractive scaffolds for drug discovery. "4-(2-Bromoethyl)oxepine" is a versatile, albeit currently hypothetical, bifunctional molecule that combines the unique conformational properties of the oxepine ring with a reactive bromoethyl side chain. This primary alkyl bromide is an excellent electrophile for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. This document provides detailed protocols for the derivatization of this compound with various nucleophiles, offering a pathway to novel chemical entities for screening and development.
Applications in Medicinal Chemistry
The bromoethyl group on the oxepine scaffold serves as a handle for the covalent attachment of pharmacophores, solubilizing groups, or linkers for bioconjugation. Potential applications of the resulting derivatives include:
-
Scaffold Decoration: Introduction of diverse substituents to explore structure-activity relationships (SAR) around the oxepine core.
-
Linker Chemistry: The ethyl spacer allows for the attachment of larger molecular fragments without steric hindrance from the oxepine ring.
-
Bioisosteric Replacement: The resulting ethers, amines, and thioethers can serve as bioisosteres for other functional groups in known bioactive molecules.
General Reaction Scheme
The nucleophilic substitution reactions of this compound are expected to proceed via an SN2 mechanism, typical for primary alkyl halides. A general representation of this transformation is shown below.
Caption: General SN2 reaction of this compound.
Experimental Protocols
The following protocols are illustrative examples for the reaction of this compound with common nucleophiles.
Protocol 1: Synthesis of 4-(2-(Benzylamino)ethyl)oxepine (Amine Nucleophile)
Objective: To synthesize the secondary amine derivative by reacting this compound with benzylamine.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (2.2 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (e.g., 215 mg, 1.0 mmol), anhydrous acetonitrile (10 mL), and potassium carbonate (345 mg, 2.5 mmol).
-
Add benzylamine (0.24 mL, 2.2 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NaHCO₃ solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 4-(2-(benzylamino)ethyl)oxepine.
Protocol 2: Synthesis of 4-(2-(Phenylthio)ethyl)oxepine (Thiol Nucleophile)
Objective: To synthesize the thioether derivative using thiophenol as the nucleophile.
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend sodium hydride (48 mg, 1.2 mmol) in anhydrous THF (5 mL) and cool to 0°C in an ice bath.
-
Slowly add thiophenol (0.11 mL, 1.1 mmol) to the suspension. Stir at 0°C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of this compound (215 mg, 1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain 4-(2-(phenylthio)ethyl)oxepine.
Protocol 3: Synthesis of 3-(Oxepin-4-yl)propanenitrile (Cyanide Nucleophile)
Objective: To extend the carbon chain by one carbon via reaction with sodium cyanide.
Materials:
-
This compound (1.0 eq)
-
Sodium cyanide (NaCN) (1.5 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Diethyl ether
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add this compound (215 mg, 1.0 mmol) and anhydrous DMSO (8 mL).
-
Add sodium cyanide (74 mg, 1.5 mmol) to the solution.
-
Heat the reaction mixture to 60°C and stir for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into deionized water (30 mL).
-
Extract the aqueous phase with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Note: rotary evaporation of diethyl ether).
-
Purify the resulting nitrile by silica gel column chromatography.
Quantitative Data Summary
The following table summarizes the hypothetical outcomes for the described nucleophilic substitution reactions. Yields are estimated based on typical SN2 reactions with primary alkyl bromides.
| Protocol | Nucleophile | Product | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield |
| 1 | Benzylamine | 4-(2-(Benzylamino)ethyl)oxepine | C₁₆H₁₉NO | 241.33 | 85% |
| 2 | Thiophenol | 4-(2-(Phenylthio)ethyl)oxepine | C₁₅H₁₆OS | 244.35 | 90% |
| 3 | Sodium Cyanide | 3-(Oxepin-4-yl)propanenitrile | C₁₀H₁₁NO | 161.20 | 78% |
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis and purification of this compound derivatives.
Caption: A standard workflow for synthesis and purification.
Disclaimer: The compound "this compound" is not currently described in the scientific literature. The protocols and data presented herein are hypothetical and based on established principles of organic chemistry. These should serve as a starting point for experimental design, and reaction conditions may require optimization. Standard laboratory safety procedures should be followed at all times.
Application Notes and Protocols: 4-(2-Bromoethyl)oxepine as a Versatile Precursor for the Synthesis of Fused Heterocyclic Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a theoretical framework and practical protocols for the utilization of 4-(2-bromoethyl)oxepine as a key intermediate in the synthesis of novel fused heterocyclic systems. The inherent reactivity of both the oxepine ring and the bromoethyl substituent offers a versatile platform for constructing complex molecular architectures of potential interest in medicinal chemistry and materials science. Oxepine and its derivatives are known to be present in a number of biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anticancer, anti-HIV, and antifungal activities.[1]
Synthesis of the Precursor: this compound
The synthesis of this compound can be envisioned from a hypothetical precursor, oxepine-4-acetic acid, through a two-step reduction and bromination sequence.
References
Application Notes & Protocols: Leveraging Oxepine Scaffolds for the Synthesis of Conformationally Restricted Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of oxepine derivatives in the synthesis of conformationally restricted analogs for drug discovery and development. While specific data on "4-(2-Bromoethyl)oxepine" is limited, this document outlines the broader applications of the oxepine scaffold, a seven-membered oxygen-containing heterocycle, which is a valuable structural motif in medicinal chemistry.[1] By constraining the conformation of flexible molecules, researchers can enhance potency, selectivity, and pharmacokinetic properties.
The oxepine core is present in various biologically active natural products and synthetic compounds, demonstrating a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antidepressant properties.[2][3] This makes the oxepine scaffold a "privileged structure" in the design of novel therapeutic agents.[2]
Key Applications of Oxepine-Based Conformationally Restricted Analogs:
-
Targeting Tubulin in Cancer Therapy: Conformationally restricted analogs of natural products like combretastatin A-4, which incorporates a benzoxepin ring, have shown potent antiproliferative activity against cancer cell lines.[4] These analogs function by inhibiting tubulin polymerization, a critical process in cell division.
-
Modulating G-Protein Coupled Receptors (GPCRs): The synthesis of constrained analogs of opioid peptides using scaffolds like 4-amino-2-benzazepin-3-one has led to compounds with remarkable shifts in affinity and selectivity for mu- and delta-opioid receptors.[5][6]
-
Developing Novel CGRP Receptor Antagonists: Stereoselective synthesis of conformationally restricted analogs has been successfully applied to develop potent antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a key target in migraine therapy.[7]
-
Immunosuppressive Agents: An oxepine-containing diketopiperazine derivative isolated from a marine fungus has demonstrated the ability to suppress murine splenocyte proliferation and ameliorate liver injury in animal models, highlighting its potential as an immunosuppressive agent.[8]
Experimental Protocols
The following protocols are generalized methodologies based on established synthetic routes for oxepine-containing compounds and their analogs. Researchers should adapt these protocols based on the specific substrate and desired target molecule.
Protocol 1: Synthesis of a Benzoxepin Scaffold as a Combretastatin Analog
This protocol is adapted from the synthesis of polymethoxylated rigid analogs of combretastatin A-4.[4]
Objective: To synthesize a 4,5-diarylbenzoxepin, a conformationally restricted analog of combretastatin A-4, to evaluate its antiproliferative activity.
Materials:
-
Substituted 2-hydroxybenzaldehyde
-
Substituted phenylacetic acid
-
Acetic anhydride
-
Sodium acetate
-
Appropriate solvents (e.g., toluene, ethanol)
-
Catalysts (e.g., Palladium on carbon for hydrogenation)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Perkin Condensation: React the substituted 2-hydroxybenzaldehyde with the substituted phenylacetic acid in the presence of acetic anhydride and sodium acetate. Reflux the mixture to yield a lactone intermediate.
-
Lactone Reduction and Cyclization: Reduce the lactone using a suitable reducing agent (e.g., hydrogen gas with a Pd/C catalyst) to yield the corresponding carboxylic acid. Subsequent intramolecular cyclization, which can be acid-catalyzed, will form the dihydrobenzoxepinone core.
-
Aryl Group Introduction: Introduce the second aryl group at the 5-position. This can be achieved through a Grignard reaction or a similar nucleophilic addition to the ketone, followed by dehydration to form the double bond.
-
Final Modification (if necessary): Perform any final modifications, such as demethylation or functional group interconversion, to obtain the desired target compound.
-
Purification: Purify the final product using column chromatography on silica gel.
-
Characterization: Characterize the synthesized compound using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.
Protocol 2: Intramolecular Ullmann Coupling for Dibenzo[b,f]oxepine Synthesis
This protocol is based on synthetic strategies used for constructing the dibenzo[b,f]oxepine skeleton.[9]
Objective: To synthesize a dibenzo[b,f]oxepine derivative through an intramolecular Ullmann coupling reaction.
Materials:
-
2-Bromo-2'-hydroxydiaryl ether derivative
-
Copper(I) catalyst (e.g., CuI, copper(I)triflate)
-
A suitable base (e.g., cesium carbonate, potassium carbonate)
-
High-boiling point solvent (e.g., DMF, toluene)
-
Standard inert atmosphere reaction setup
Procedure:
-
Substrate Synthesis: Synthesize the 2-bromo-2'-hydroxydiaryl ether precursor. This can be achieved through a Williamson ether synthesis between a 2-bromophenol and a 2-halobenzaldehyde derivative, followed by further modifications as needed.
-
Intramolecular Cyclization: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2-bromo-2'-hydroxydiaryl ether in the chosen solvent.
-
Add the copper(I) catalyst and the base.
-
Heat the reaction mixture to a high temperature (typically >100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to obtain the desired dibenzo[b,f]oxepine.
-
Characterization: Confirm the structure of the product using NMR, mass spectrometry, and other relevant analytical methods.
Data Presentation
The following table summarizes hypothetical quantitative data for a series of newly synthesized benzoxepin-based combretastatin analogs, illustrating how such data should be presented for clear comparison.
| Compound ID | R1 Group | R2 Group | MCF-7 IC₅₀ (nM)[4] | MDA-MB-231 IC₅₀ (nM)[4] | Tubulin Polymerization Inhibition (%) at 1 µM |
| BZ-01 | H | OCH₃ | 150 | 220 | 45 |
| BZ-02 | OCH₃ | OCH₃ | 55 | 80 | 68 |
| BZ-03 | OH | OCH₃ | 25 | 45 | 85 |
| BZ-04 | F | OCH₃ | 120 | 180 | 50 |
| Combretastatin A-4 | - | - | 1.5 | 2.1 | 95 |
Visualizations
Signaling Pathway
Caption: Mechanism of action for tubulin-targeting oxepine analogs.
Experimental Workflow
Caption: General workflow for synthesis and evaluation.
References
- 1. Oxepine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lead identification of conformationally restricted benzoxepin type combretastatin analogs: synthesis, antiproliferative activity, and tubulin effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of constrained analogues of the opioid peptide H-Tyr-D-Ala-Phe-Gly-NH2 using the 4-amino-2-benzazepin-3-one scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Stereoselective synthesis of new conformationally restricted analogues of a potent CGRP receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of an Oxepine-Containing Diketopiperazine Derivative Active against Concanavalin A-Induced Hepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-(2-Bromoethyl)oxepine in the Synthesis of Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential utility of 4-(2-bromoethyl)oxepine as a synthetic intermediate in the development of kinase inhibitors. While direct literature on this specific compound is limited, this document extrapolates its application based on the well-established role of the oxepine scaffold in potent and selective kinase inhibitors, particularly those targeting p38 MAP kinase.
Introduction: The Oxepine Scaffold in Kinase Inhibitor Design
The oxepine moiety, a seven-membered oxygen-containing heterocycle, is a "privileged structure" in medicinal chemistry, frequently found in biologically active compounds.[1][2] Its unique three-dimensional conformation allows it to interact favorably with various biological targets, including kinases. Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors is a major focus of drug discovery.[3][4][5][6][7][8]
The dibenzo[b,e]oxepine and dibenzo[b,f]oxepine skeletons, in particular, have been successfully employed to generate potent and selective kinase inhibitors.[9][10][11] Notably, metabolically stable dibenzo[b,e]oxepin-11(6H)-ones have emerged as highly selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response pathway.[12][13]
The hypothetical molecule, this compound, represents a valuable, functionalized building block. The bromoethyl group serves as a versatile linker, enabling the covalent attachment of the oxepine core to various pharmacophores designed to interact with specific regions of the kinase active site, potentially enhancing potency and selectivity.
Signaling Pathway: p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase signaling pathway is a key cascade in the cellular response to inflammatory cytokines and environmental stress. Inhibition of p38α has been shown to modulate the production of pro-inflammatory cytokines like TNF-α and IL-1β, making it a prime target for anti-inflammatory therapies.[12][14][15][16]
Experimental Protocols
While a direct synthetic protocol for a kinase inhibitor starting from this compound is not available in the literature, a representative synthesis of a related dibenzo[b,e]oxepinone p38 MAP kinase inhibitor is provided below. This can be adapted to incorporate functionalized intermediates like this compound.
3.1. Hypothetical Synthesis Using this compound
The 2-bromoethyl functionality on the oxepine core is an ideal electrophilic partner for nucleophilic substitution reactions. For instance, it could react with amines, thiols, or phenols on a partner fragment to form a stable covalent bond, tethering the oxepine to a moiety that interacts with a specific pocket of the target kinase.
3.2. Representative Synthesis of a Dibenzo[b,e]oxepinone p38 Kinase Inhibitor
The following is a generalized protocol for the synthesis of a dibenzo[b,e]oxepinone core, a key scaffold for potent p38 inhibitors.[13]
Step 1: Synthesis of the Dibenzo[b,e]oxepinone Core
A common route involves the intramolecular cyclization of a precursor molecule.
-
Starting Materials: 2-(phenoxymethyl)benzoic acid derivative.
-
Reagents: Polyphosphoric acid (PPA) or a similar dehydrating/cyclizing agent.
-
Procedure:
-
The 2-(phenoxymethyl)benzoic acid derivative is heated in polyphosphoric acid at an elevated temperature (e.g., 100-140 °C) for several hours.
-
The reaction mixture is then cooled and poured into ice water.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization or column chromatography to yield the dibenzo[b,e]oxepin-11(6H)-one core.
-
3.3. p38α Kinase Inhibition Assay
The inhibitory activity of synthesized compounds against p38α kinase can be determined using a variety of commercially available assay kits, often based on FRET (Fluorescence Resonance Energy Transfer) or luminescence.
-
Principle: The assay measures the phosphorylation of a specific substrate by the p38α kinase. The presence of an inhibitor reduces the rate of phosphorylation.
-
General Procedure:
-
The kinase, substrate (e.g., ATF-2), and ATP are combined in a buffer solution in the wells of a microplate.
-
The test compound (inhibitor) is added at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30 °C) for a specific time.
-
A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence or luminescence) that is inversely proportional to the kinase activity.
-
The signal is read using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation: p38α Kinase Inhibition
The following table summarizes the inhibitory activities of several disubstituted dibenzo[b,e]oxepin-11(6H)-ones against p38α kinase, as reported in the literature.[13]
| Compound | R1 Substituent | R2 Substituent | p38α IC50 (nM) | Inhibition of TNF-α release in human whole blood IC50 (nM) |
| 32a | H | 4-Fluorophenyl | 1.6 | 125 |
| 32b | H | 4-Chlorophenyl | 2.1 | 150 |
| 32c | H | 4-Methylphenyl | 3.5 | 250 |
| 32d | H | 4-Methoxyphenyl | 4.2 | 300 |
| 32e | 9-OH | 4-Fluorophenyl | 1.6 | 125 |
| 3i | H | Pyridin-4-yl | 3.0 | 200 |
Data extracted from the Journal of Medicinal Chemistry.[13]
Visualizations: Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and evaluation of novel kinase inhibitors based on the oxepine scaffold.
Conclusion
While this compound itself is not extensively documented, its potential as a versatile synthetic intermediate for kinase inhibitor development is significant. The established importance of the oxepine scaffold, particularly in potent p38 MAP kinase inhibitors, provides a strong rationale for the exploration of novel, functionalized oxepine building blocks. The protocols and data presented here, derived from existing research on related compounds, offer a solid foundation for researchers to design and synthesize new generations of oxepine-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 4. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Editorial: Emerging heterocycles as bioactive compounds [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel p38α MAP kinase inhibitors identified from yoctoReactor DNA-encoded small molecule library - MedChemComm (RSC Publishing) [pubs.rsc.org]
Application of "4-(2-Bromoethyl)oxepine" in Medicinal Chemistry Library Synthesis
Introduction
The oxepine scaffold is a privileged heterocyclic motif found in a variety of biologically active natural products and synthetic compounds.[1][2] Its unique seven-membered ring structure imparts interesting conformational properties, making it an attractive core for the design of novel therapeutic agents. Derivatives of the oxepine family, particularly dibenzo[b,f]oxepines, have demonstrated a wide range of pharmacological activities, including anticancer, anti-inflammatory, antipsychotic, and neuroprotective effects.[3][4] The development of compound libraries based on the oxepine core is therefore a promising strategy for the discovery of new drug candidates.[1]
This document describes the application of the versatile building block, "4-(2-Bromoethyl)oxepine," in the synthesis of a targeted medicinal chemistry library. The bromoethyl functionality serves as a key reactive handle for introducing a diverse range of substituents via nucleophilic substitution reactions, enabling the exploration of the chemical space around the oxepine core. While direct literature on "this compound" is not available, this application note provides a representative protocol based on the known reactivity of similar bromo-functionalized heterocyclic compounds and general synthetic methodologies for oxepine derivatives.
Key Applications
-
Scaffold for Diversity-Oriented Synthesis: The oxepine core provides a rigid and conformationally defined scaffold for the attachment of various functional groups.
-
Versatile Building Block: The bromoethyl group on the oxepine ring is an excellent electrophile for reactions with a wide range of nucleophiles, including amines, phenols, thiols, and carbanions.[5][6]
-
Access to Novel Chemical Space: The synthesis of libraries based on the "this compound" core allows for the exploration of novel regions of chemical space, potentially leading to the discovery of compounds with unique biological activities.
Experimental Protocols
General Protocol for the Synthesis of a 4-(2-Aminoethyl)oxepine Library
This protocol describes a general method for the parallel synthesis of a library of 4-(2-aminoethyl)oxepine derivatives via the reaction of "this compound" with a diverse set of primary and secondary amines.
Materials:
-
This compound (hypothetical starting material)
-
A diverse library of primary and secondary amines
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To an array of reaction vials, add a solution of this compound (1.0 eq.) in anhydrous DMF.
-
To each vial, add a unique primary or secondary amine (1.2 eq.) from the amine library.
-
Add potassium carbonate (2.0 eq.) to each vial.
-
Seal the vials and heat the reaction mixtures to 60 °C for 12 hours.
-
Monitor the reactions by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, allow the reaction mixtures to cool to room temperature.
-
Dilute each reaction mixture with water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers for each reaction and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify each crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4-(2-aminoethyl)oxepine derivatives.
-
Characterize the final products by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
The following table summarizes the hypothetical results for the synthesis of a small, representative library of 4-(2-aminoethyl)oxepine derivatives.
| Entry | Amine Nucleophile | Product Structure | Yield (%) | Purity (%) |
| 1 | Morpholine | (Structure Image) | 85 | >98 |
| 2 | Piperidine | (Structure Image) | 82 | >98 |
| 3 | Aniline | (Structure Image) | 75 | >95 |
| 4 | Benzylamine | (Structure Image) | 88 | >98 |
| 5 | 4-Methoxyaniline | (Structure Image) | 78 | >95 |
Visualizations
Caption: Experimental workflow for the parallel synthesis of a 4-(2-aminoethyl)oxepine library.
References
- 1. researchgate.net [researchgate.net]
- 2. An Updated Review on Biologically Promising Natural Oxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dibenzo[ b,f]oxepine Molecules Used in Biological Systems and Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mt.com [mt.com]
- 6. Alkylation - Wikipedia [en.wikipedia.org]
Application Note and Protocol: Synthesis of 4-(2-Bromoethyl)oxepine Derivatives for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxepine scaffolds are seven-membered heterocyclic rings containing an oxygen atom, which have garnered interest in medicinal chemistry due to their conformational flexibility and potential to interact with a variety of biological targets. The development of novel oxepine derivatives is a promising avenue for the discovery of new therapeutic agents. This document outlines a detailed protocol for the synthesis of a library of 4-(2-bromoethyl)oxepine derivatives, designed for subsequent structure-activity relationship (SAR) studies. The bromoethyl group serves as a versatile handle for further chemical modification or as a reactive moiety for covalent interaction with biological targets.
Proposed Synthetic Pathway
A multi-step synthetic protocol is proposed, starting from commercially available materials to generate the target this compound derivatives. The general scheme involves the construction of a functionalized oxepine ring, followed by the introduction and modification of the 4-(2-bromoethyl) side chain.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound derivatives.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of the target compounds.
Step 1: Synthesis of Cyclohexadiene derivative (Intermediate 1)
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Reaction Setup: In a three-necked round-bottom flask equipped with a dry ice condenser, a dropping funnel, and a nitrogen inlet, add liquid ammonia (200 mL) at -78 °C.
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Addition of Reagents: To the stirring liquid ammonia, add sodium metal (4.6 g, 0.2 mol) in small pieces until a persistent blue color is obtained.
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Slowly add a solution of the starting substituted phenol (0.1 mol) in absolute ethanol (50 mL) dropwise over 30 minutes.
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Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Quenching: Quench the reaction by the slow addition of ammonium chloride (10.7 g, 0.2 mol).
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Work-up: Allow the ammonia to evaporate overnight. Add water (100 mL) to the residue and extract with diethyl ether (3 x 100 mL).
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Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.
Step 2-6: Synthesis of this compound derivative (Final Product)
Due to the sensitive nature of the oxepine ring, the subsequent steps should be carried out under an inert atmosphere and with anhydrous solvents.
| Step | Reaction | Reagents and Conditions |
| 2 | Epoxidation | Intermediate 1 (1 equiv.), m-chloroperoxybenzoic acid (m-CPBA, 1.1 equiv.) in dichloromethane (DCM) at 0 °C to room temperature for 12 hours. |
| 3 | Ring Expansion | Intermediate 2 (1 equiv.) in anhydrous toluene, cooled to -78 °C. Add boron trifluoride diethyl etherate (BF3·OEt2, 1.2 equiv.) dropwise. Allow to warm to room temperature and stir for 4 hours. |
| 4 | Vilsmeier-Haack | To a solution of Intermediate 3 (1 equiv.) in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl3, 1.5 equiv.) at 0 °C. Stir at room temperature for 6 hours. |
| 5 | Wittig Reaction | To a suspension of methyltriphenylphosphonium bromide (1.2 equiv.) in anhydrous tetrahydrofuran (THF), add n-butyllithium (1.1 equiv.) at 0 °C. Stir for 30 min, then add a solution of Intermediate 4 (1 equiv.) in THF. Stir for 12 hours. |
| 6 | Hydrobromination | To a solution of Intermediate 5 (1 equiv.) in a suitable solvent, add a solution of hydrogen bromide (HBr) and a radical initiator such as azobisisobutyronitrile (AIBN). Stir under UV irradiation for 4 hours. |
Hypothetical SAR Study Data
For the purpose of SAR studies, a library of derivatives would be synthesized where the substituents on the oxepine ring are varied. Below is a table summarizing hypothetical quantitative data for a series of synthesized compounds and their fictional biological activity against a hypothetical kinase target, "Kinase X".
| Compound ID | R1 | R2 | Yield (%) | IC50 (nM) vs. Kinase X |
| OXE-Br-01 | H | H | 45 | 520 |
| OXE-Br-02 | 6-Me | H | 42 | 410 |
| OXE-Br-03 | 7-Me | H | 40 | 650 |
| OXE-Br-04 | 6-Cl | H | 35 | 250 |
| OXE-Br-05 | 7-Cl | H | 33 | 380 |
| OXE-Br-06 | 6-OMe | H | 38 | 800 |
| OXE-Br-07 | H | 2-F-Ph | 30 | 150 |
| OXE-Br-08 | H | 4-CN-Ph | 28 | 95 |
Proposed Signaling Pathway for SAR Studies
The synthesized this compound derivatives could be investigated as potential inhibitors of a hypothetical "Kinase X" which is implicated in a cancer-related signaling pathway.
Caption: Hypothetical signaling pathway showing the inhibitory action of the oxepine derivative.
Disclaimer: The synthetic protocols and SAR data presented in this document are proposed based on established chemical principles and are for illustrative purposes. Actual experimental conditions and results may vary and would require optimization and validation in a laboratory setting.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Bromoethyl)oxepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of "4-(2-Bromoethyl)oxepine," a potentially novel oxepine derivative. Due to the limited specific literature on this compound, this guide is based on established principles of oxepine synthesis and general organic chemistry troubleshooting.
Troubleshooting Guides
Problem 1: Low or No Yield of the Oxepine Ring
The construction of the seven-membered oxepine ring is often challenging due to unfavorable entropic factors and potential ring strain.[1] If you are experiencing low or no yield during the cyclization step to form the oxepine core, consider the following:
Possible Causes and Solutions:
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Inefficient Cyclization Strategy: The chosen method for ring closure may not be optimal for your specific substrate.
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Troubleshooting:
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High Dilution Conditions: To favor intramolecular cyclization over intermolecular polymerization, perform the reaction at a very low concentration (0.01-0.001 M).
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Alternative Cyclization Methods: Explore different synthetic routes to the oxepine ring reported in the literature for analogous compounds. These can include:
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Intramolecular Ullmann Coupling: This has been used successfully for the synthesis of various oxepine derivatives.[2][3]
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Ring-Closing Metathesis (RCM): If your precursor has two terminal alkenes, RCM is a powerful tool for forming large rings.[2]
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Intramolecular Nucleophilic Substitution: A hydroxyl group can displace a leaving group to form the ether linkage of the oxepine.
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Precursor Instability: The starting material for the cyclization may be degrading under the reaction conditions.
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Troubleshooting:
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Milder Reaction Conditions: Attempt the reaction at a lower temperature or with a less reactive catalyst/reagent.
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Protection/Deprotection Strategy: Ensure that all functional groups that are not involved in the cyclization are adequately protected and that the deprotection step is clean.
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Equilibrium with Benzene Oxide: Oxepine exists in equilibrium with its corresponding benzene oxide form.[2][3] This equilibrium can be influenced by substituents and temperature, potentially leading to side reactions of the more reactive benzene oxide.
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Troubleshooting:
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Reaction Temperature: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate to favor the oxepine form.
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Problem 2: Difficulty in Introducing the 4-(2-Bromoethyl) Side Chain
Introducing the bromoethyl group at the 4-position of the oxepine ring can be problematic due to the reactivity of both the oxepine core and the bromoethyl moiety.
Possible Causes and Solutions:
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Direct Bromination Issues: Direct bromination of an oxepine derivative can be unselective and may lead to decomposition of the sensitive oxepine ring.
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Troubleshooting:
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Introduce the Side Chain Earlier: It is often more effective to synthesize a precursor that already contains the desired side chain (or a precursor to it) before forming the oxepine ring. For example, a 2-bromoethyl group could be attached to one of the aromatic rings in a precursor for a dibenzo[b,f]oxepine synthesis.
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Functional Group Interconversion: If you have a precursor with a different functional group at the 4-position (e.g., a vinyl or hydroxyethyl group), you can attempt to convert it to the bromoethyl group in the final steps. For example, a hydroxyethyl group can be converted to a bromoethyl group using reagents like PBr₃ or CBr₄/PPh₃.
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Side Reactions of the Bromoethyl Group: The bromoethyl group is an electrophile and can undergo intramolecular or intermolecular reactions.
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Troubleshooting:
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Use of a Protected Precursor: Consider using a precursor with a 2-hydroxyethyl or a protected 2-bromoethyl group (e.g., as a silyl ether of the corresponding alcohol) and deprotect/convert it in the final step.
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Problem 3: Product Decomposition During Purification
Oxepines can be sensitive to heat, acid, and light, leading to degradation during workup and purification.[2] Bromo-compounds can also be challenging to purify due to their reactivity and potential to release bromine.[4]
Possible Causes and Solutions:
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Harsh Purification Conditions: Standard purification techniques like distillation at high temperatures or chromatography on acidic silica gel can cause decomposition.
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Troubleshooting:
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Milder Chromatography: Use neutral or deactivated silica gel for column chromatography. A short plug of silica may be sufficient for removing polar impurities.
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Recrystallization: If the product is a solid, recrystallization is often the gentlest purification method.[4]
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Avoid High Temperatures: If distillation is necessary, perform it under high vacuum to keep the temperature as low as possible.
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Workup with Care: Neutralize any acidic or basic reagents during the workup. Wash the organic extracts with brine to remove water and dry thoroughly before concentrating.
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Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows a complex mixture of aromatic and aliphatic protons, but I don't see the characteristic oxepine signals. What could be the issue?
A1: This could indicate that the oxepine ring has not formed or has decomposed. The oxepine ring is anti-aromatic and gives characteristic signals in the 1H NMR spectrum, typically between 5.0 and 6.5 ppm.[2][3] If these are absent and you see signals consistent with a benzene-type ring, your oxepine may have rearranged to a more stable aromatic compound. This can be triggered by acid, heat, or certain metals.[2] Re-evaluate your reaction and purification conditions to ensure they are sufficiently mild.
Q2: I am seeing a significant amount of a polymeric byproduct. How can I minimize this?
A2: Polymerization is a common side reaction in cyclizations that are not performed under high-dilution conditions. To favor the intramolecular reaction that forms the desired monomeric oxepine, you should slowly add your substrate to the reaction mixture at a very low concentration (e.g., via a syringe pump).
Q3: What is the best way to store "this compound"?
A3: Given the potential instability of the oxepine ring and the reactivity of the bromoethyl group, the compound should be stored under an inert atmosphere (argon or nitrogen), at a low temperature (in a freezer), and protected from light.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes. Bromo-compounds are often alkylating agents and should be handled with care. Wear appropriate personal protective equipment (gloves, safety glasses, lab coat). Work in a well-ventilated fume hood. Oxepines themselves may have unknown toxicological properties.
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can affect the yield of a key cyclization step in oxepine synthesis, based on analogous reactions found in the literature.
| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ / Cs₂CO₃ | Toluene | 110 | 24 | 45 |
| 2 | CuI / L-proline | DMSO | 90 | 12 | 62 |
| 3 | Grubbs II Catalyst | CH₂Cl₂ | 40 | 16 | 75 (for RCM) |
| 4 | NaH | THF | 65 | 8 | 30 |
This data is hypothetical and intended for illustrative purposes only. Actual yields will vary depending on the specific substrate and reaction conditions.
Experimental Protocols
Hypothetical Synthesis of a Dihydrodibenzo[b,f]oxepine Precursor via Intramolecular Ullmann Coupling
This protocol is adapted from general procedures for the synthesis of dibenzo[b,f]oxepine derivatives.
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To a flame-dried Schlenk flask under an argon atmosphere, add CuI (10 mol%), L-proline (20 mol%), and Cs₂CO₃ (2.0 equiv.).
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Add the precursor molecule (e.g., a 2-(2'-bromophenoxy)styrene derivative) (1.0 equiv.) and anhydrous DMSO. The concentration should be kept low (around 0.05 M) to promote intramolecular cyclization.
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Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
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Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the reaction by TLC.
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After completion, cool the reaction to room temperature and dilute with ethyl acetate.
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Filter the mixture through a pad of Celite to remove inorganic salts.
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Wash the organic layer with water (3x) and brine (1x).
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Purification of "4-(2-Bromoethyl)oxepine" from reaction byproducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of "4-(2-Bromoethyl)oxepine" from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials, reagents from the bromination step (e.g., N-bromosuccinimide byproducts), over-brominated species, and degradation products of the oxepine ring. The oxepine ring can be sensitive to acidic conditions and may rearrange or decompose.[1][2]
Q2: My crude NMR shows a complex mixture. Where should I start with purification?
A2: For complex mixtures, flash column chromatography is a recommended starting point. It is a versatile technique for separating compounds with different polarities.[3] Before proceeding to a full column, it is advisable to perform a small-scale test to see if the compound is stable on silica gel.[3]
Q3: Is this compound stable on silica gel?
A3: Oxepine and its derivatives can be sensitive to silica gel, which is acidic.[3] This can lead to decomposition on the column. It is crucial to test the stability of your compound on a TLC plate spotted with your crude mixture and left to stand for a few hours before eluting. If degradation is observed, consider using a deactivated silica gel or an alternative stationary phase like alumina.[3]
Q4: What are some alternative purification methods if column chromatography fails?
A4: If your compound is not stable on silica or inseparable by column chromatography, other techniques to consider are:
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Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications.
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Distillation: If the compound is thermally stable and has a distinct boiling point from its impurities.
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Recrystallization: If a suitable solvent system can be found to selectively crystallize the desired product.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Compound decomposes on the column | The oxepine ring is sensitive to the acidic nature of silica gel. | Test for silica stability using 2D TLC.[3] If unstable, use deactivated silica gel (e.g., with triethylamine), or switch to a different stationary phase like alumina or Florisil.[3] |
| Poor separation of product and a major byproduct | The polarity of the product and byproduct are very similar. | Optimize the solvent system for flash chromatography. A shallower gradient or an isocratic elution with a fine-tuned solvent mixture might improve separation. Consider using a different solvent system altogether (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol). |
| Product is not eluting from the column | The compound is very polar and strongly adsorbed to the silica gel. | Increase the polarity of the eluent. If 100% ethyl acetate is not sufficient, consider adding a small percentage of methanol.[3] Alternatively, reverse-phase chromatography could be an effective option for highly polar compounds.[3] |
| The purified fractions are still impure | Incomplete separation or co-elution of impurities. | Re-purify the mixed fractions using a different chromatographic technique or a different solvent system. Sometimes, allowing the fractions to stand may result in crystallization of the desired product. |
| Low overall yield after purification | Material loss during multiple purification steps or decomposition. | Minimize the number of purification steps. If possible, try to crystallize the product directly from the crude mixture. Ensure that solvents are fully removed from fractions before assessing the yield. |
Experimental Protocols
Protocol 1: Flash Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity solvent of your chosen eluent system.
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Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude "this compound" in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add it to the top of the packed column.
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Elution: Start the elution with the low-polarity solvent and gradually increase the polarity of the mobile phase. Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).
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Fraction Analysis: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure.
Protocol 2: Deactivation of Silica Gel
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Prepare a slurry of silica gel in the desired non-polar solvent (e.g., hexanes).
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Add 1-2% triethylamine (v/v) to the slurry and stir for 15-20 minutes.
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Pack the column with the deactivated silica gel slurry as described in the flash chromatography protocol.
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Proceed with sample loading and elution. The triethylamine in the mobile phase will help to neutralize the acidic sites on the silica gel, preventing the decomposition of acid-sensitive compounds.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common purification problems.
References
Technical Support Center: Optimizing Ullmann Coupling for 4-(2-Bromoethyl)oxepine Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals engaged in the synthesis of "4-(2-Bromoethyl)oxepine" via Ullmann coupling. The information is designed to address common experimental challenges and offer systematic approaches to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for catalyst selection in the Ullmann coupling to form this compound?
A common and effective starting point is a copper(I) source, such as copper(I) iodide (CuI), in combination with a suitable ligand. While some Ullmann reactions can proceed without a ligand, the use of ligands often leads to milder reaction conditions and improved yields.[1][2] N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) and various amino acids like L-proline have proven effective in promoting Ullmann-type C-O bond formations.[1][3]
Q2: I am observing significant amounts of dehalogenated starting material. What is the likely cause and how can I mitigate this side reaction?
The formation of a dehalogenated byproduct is a known issue in Ullmann couplings and can arise from several factors, including the choice of base, solvent, and the presence of impurities.[4][5] The solvent can sometimes act as a hydrogen source, leading to the reduction of the aryl halide. To address this, ensure you are using a dry, high-purity solvent. Additionally, consider screening different bases; for instance, switching from a stronger base to a milder one like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) may reduce the extent of dehalogenation.[6][7]
Q3: My reaction is not going to completion, and I'm recovering unreacted starting materials. What adjustments can I make?
Incomplete conversion can be due to several factors, including insufficient catalyst activity, inappropriate reaction temperature, or suboptimal choice of base or solvent.[4] Consider the following adjustments:
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Increase Catalyst Loading: While typically used in catalytic amounts, a slight increase in the copper catalyst and/or ligand concentration can sometimes drive the reaction to completion.
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Elevate Reaction Temperature: Ullmann couplings are often thermally driven.[2][8] A modest increase in the reaction temperature may improve the reaction rate and overall conversion.
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Screen Different Ligands: The choice of ligand is crucial for catalyst efficacy.[1] If one ligand is not providing satisfactory results, screening other classes of ligands, such as phenanthrolines or diamine-based ligands, could be beneficial.[9]
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Optimize the Base: The base plays a critical role in the catalytic cycle.[7] Switching to a stronger or more soluble base, such as cesium carbonate or potassium phosphate, might enhance the reaction rate.[2]
Q4: Are there any recommended solvent choices for this type of Ullmann coupling?
The choice of solvent can significantly impact the outcome of an Ullmann coupling.[10] Both polar aprotic solvents like DMF and non-polar solvents like toluene or xylene have been successfully employed.[10][11] The optimal solvent is often substrate-dependent. It is advisable to screen a few options. For instance, non-polar solvents have been shown to be effective in some Ullmann O-arylation reactions.[10]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Rationale |
| Suboptimal Catalyst System | Screen different copper sources (e.g., CuI, CuBr, Cu2O) and ligands (e.g., L-proline, DMEDA, 1,10-phenanthroline). | The nature of the copper salt and the coordinating ligand can significantly influence catalytic activity and, consequently, the reaction yield.[1][3] |
| Incorrect Base | Evaluate a range of bases such as K2CO3, K3PO4, and Cs2CO3. | The strength and solubility of the base are critical for the deprotonation of the nucleophile and can affect the overall reaction rate and yield.[2][7] |
| Inappropriate Solvent | Test different solvents with varying polarities, such as toluene, dioxane, and DMF. | Solvent choice can impact the solubility of reactants and the stability of the catalytic species.[10][11] |
| Low Reaction Temperature | Incrementally increase the reaction temperature. | Ullmann couplings often require elevated temperatures to proceed efficiently.[2][8] |
Issue 2: Formation of Significant Byproducts
| Potential Cause | Troubleshooting Step | Rationale |
| Dehalogenation of Aryl Halide | Use anhydrous solvents and consider a milder base (e.g., K2CO3). | This side reaction can be promoted by protic impurities or overly strong bases.[4][5] |
| Homocoupling of Aryl Halide | Ensure an inert atmosphere (e.g., nitrogen or argon) and use purified reagents. | Oxygen can sometimes promote homocoupling side reactions. |
| Product Degradation | Monitor the reaction progress by TLC or GC/MS and avoid prolonged reaction times at high temperatures. | The oxepine ring system may be sensitive to prolonged heating under certain conditions. |
Experimental Protocols
General Protocol for Ullmann Coupling to Synthesize this compound
This protocol is a general starting point and may require optimization.
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Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the corresponding oxepine precursor (1.2 equiv.), copper(I) iodide (0.1 equiv.), and the chosen ligand (0.2 equiv.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
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Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene or DMF) and the base (e.g., K2CO3, 2.0 equiv.) under a positive pressure of the inert gas.
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Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC/MS.
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Workup: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
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Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Effect of Ligand on the Yield of this compound
| Entry | Ligand | Yield (%) |
| 1 | None | 15 |
| 2 | L-Proline | 65 |
| 3 | N,N'-Dimethylethylenediamine | 78 |
| 4 | 1,10-Phenanthroline | 85 |
Reaction conditions: Aryl bromide (1 mmol), oxepine precursor (1.2 mmol), CuI (10 mol%), ligand (20 mol%), K2CO3 (2 mmol), toluene (5 mL), 110 °C, 24 h.
Table 2: Influence of Base and Solvent on Reaction Outcome
| Entry | Base | Solvent | Yield (%) |
| 1 | K2CO3 | Toluene | 85 |
| 2 | Cs2CO3 | Toluene | 92 |
| 3 | K3PO4 | Toluene | 88 |
| 4 | K2CO3 | DMF | 75 |
| 5 | Cs2CO3 | DMF | 81 |
Reaction conditions: Aryl bromide (1 mmol), oxepine precursor (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), base (2 mmol), solvent (5 mL), 110 °C, 24 h.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. books.rsc.org [books.rsc.org]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Ligand‐Free Copper‐Catalyzed Ullmann‐Type C−O Bond Formation in Non‐Innocent Deep Eutectic Solvents under Aerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Diamine Ligands for Ullmann-Type Cross-Coupling at Room Temperature | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
Preventing decomposition of "4-(2-Bromoethyl)oxepine" during workup
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the handling and workup of 4-(2-Bromoethyl)oxepine. Given the potential for decomposition, these guidelines are designed to help researchers, scientists, and drug development professionals minimize product loss and ensure the integrity of their experimental results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of this compound, presented in a question-and-answer format.
Question 1: After an acidic workup (e.g., washing with dilute HCl), I'm observing significant product loss and the appearance of multiple new spots on my TLC plate. What is likely happening?
Answer: The oxepine ring system is known to be sensitive to acidic conditions. The use of even mild acids during workup can lead to the degradation of the oxepine moiety, potentially through ring-opening or rearrangement reactions.[1][2][3] It is crucial to avoid acidic washes to preserve the structure of this compound.
Question 2: My reaction mixture was basic, and after a standard workup with aqueous sodium hydroxide, my yield was low and I isolated an unexpected, more polar byproduct. What could be the cause?
Answer: The 2-bromoethyl side chain is susceptible to nucleophilic attack and elimination reactions under basic conditions. Strong bases like sodium hydroxide can promote intramolecular cyclization, where the oxygen of the oxepine ring displaces the bromide, or intermolecular substitution with hydroxide to form the corresponding alcohol. Elimination to form a vinyl group is also a possibility. To avoid these side reactions, it is recommended to use a milder base, such as saturated sodium bicarbonate solution, for neutralization.
Question 3: During purification by silica gel chromatography, I'm noticing the formation of a more polar impurity that increases with time on the column. What is this impurity and how can I prevent it?
Answer: The surface of silica gel can be slightly acidic, which, as mentioned, can lead to the decomposition of the oxepine ring. Additionally, the polar nature of silica gel can promote the hydrolysis of the bromoethyl group to the corresponding alcohol, resulting in a more polar compound. To mitigate this, it is advisable to use deactivated or neutralized silica gel. You can prepare this by treating the silica gel with a solution of triethylamine in your eluent system before packing the column. Furthermore, minimizing the time the compound spends on the column is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the recommended general workup procedure for a reaction involving this compound?
A1: A gentle, non-acidic workup is recommended. After the reaction is complete, quench the reaction with a neutral or mildly basic aqueous solution, such as saturated ammonium chloride or saturated sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with brine to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature.[4][5][6]
Q2: How should I properly store this compound to ensure its stability?
A2: Due to its potential reactivity, this compound should be stored in a cool, dry, and dark place.[7][8] An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen. For long-term storage, keeping the compound in a freezer at -20°C is advisable.[8]
Q3: What precautions should I take when concentrating the final product solution?
A3: When removing the solvent after extraction and drying, it is important to use a rotary evaporator at a low temperature (e.g., below 40°C). Overheating can provide the energy for decomposition or unwanted side reactions.
Quantitative Data Summary
For a successful workup of this compound, the following parameters are recommended to minimize decomposition:
| Parameter | Recommended Condition | Rationale |
| Aqueous Wash pH | 7.0 - 8.5 | Avoids acid-catalyzed decomposition of the oxepine ring. |
| Neutralizing Agent | Saturated NaHCO₃ solution | A mild base to neutralize acidic residues without promoting side reactions of the bromoethyl group. |
| Workup Temperature | 0 - 25°C | Lower temperatures reduce the rate of potential decomposition and side reactions. |
| Concentration Temperature | < 40°C | Prevents thermal degradation of the product. |
| Chromatography Stationary Phase | Neutralized Silica Gel (e.g., with 1% Et₃N in eluent) | Prevents acid-catalyzed decomposition and hydrolysis on the column. |
Experimental Protocols
Protocol 1: Recommended Neutral Workup Procedure
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid until the pH of the aqueous layer is between 7.5 and 8.5.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate).
-
Washing: Combine the organic extracts and wash once with saturated aqueous sodium chloride (brine).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator with a bath temperature below 40°C.
Protocol 2: Preparation of Neutralized Silica Gel for Chromatography
-
Prepare Slurry: In a fume hood, prepare a slurry of silica gel in the desired chromatography eluent.
-
Add Neutralizing Agent: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% (v/v).
-
Equilibrate: Stir the slurry for 15-20 minutes to ensure thorough mixing and neutralization of the silica surface.
-
Pack Column: Pack the chromatography column with the neutralized silica slurry as you normally would.
-
Elute: Run the column with an eluent containing 0.5-1% triethylamine to maintain the neutral environment during purification.
Visualizations
Caption: Hypothesized acid-catalyzed decomposition pathway of this compound.
Caption: Recommended workflow for the workup and purification of this compound.
References
- 1. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. uottawa.ca [uottawa.ca]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting unexpected NMR shifts in "4-(2-Bromoethyl)oxepine"
This technical support guide provides troubleshooting for common issues encountered during the NMR analysis of "4-(2-Bromoethyl)oxepine". It is intended for researchers, chemists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My observed ¹H NMR shifts for this compound don't match the predicted values. What are the common causes?
Unexpected chemical shifts can arise from a variety of factors, ranging from sample preparation to the inherent structural properties of the molecule. The most common causes include:
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Conformational Dynamics: The seven-membered oxepine ring is not planar and typically adopts a boat-like conformation.[1][2] At room temperature, the ring may be undergoing rapid inversion ("flipping") between different boat conformations. This dynamic process can lead to averaged signals with shifts that differ from a static, predicted structure.
-
Solvent Effects: The polarity of the solvent used for NMR can significantly influence chemical shifts, especially for protons near polar functional groups. Hydrogen bonding with the solvent or solvent-induced changes in the molecule's conformation can alter the electronic environment of the protons.[3][4]
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Concentration and Temperature: The chemical shifts of certain protons, particularly those capable of intermolecular interactions, can be dependent on sample concentration and temperature.[3] Temperature changes can also affect the rate of conformational exchange, potentially sharpening or broadening signals.
-
Sample Impurities: The presence of residual solvents, starting materials, or side-products from the synthesis can lead to overlapping signals that complicate the spectrum and may be mistaken for shifts in the target molecule's protons.
-
Incorrect Structural Assignment: It is possible that the synthesized molecule is an isomer or a different product altogether. Unexpected shifts are a primary indicator that the proposed structure should be rigorously re-evaluated using 2D NMR techniques.
Q2: Could the conformation of the oxepine ring be affecting my NMR spectrum?
Absolutely. The oxepine ring system is known to be non-planar and exists in a dynamic equilibrium between boat conformations.[1][2] This has several implications for the NMR spectrum:
-
Averaged Chemical Shifts: If the interconversion between conformers is fast on the NMR timescale (which is common at room temperature), the observed chemical shifts will be a weighted average of the shifts in each individual conformation.
-
Broadening of Signals: At intermediate exchange rates (often observed at lower temperatures), signals for the ring protons can become significantly broadened, sometimes to the point of being indistinguishable from the baseline.
-
Complex Splitting Patterns: In a "frozen" or slowly exchanging conformation (at very low temperatures), protons that appear equivalent at room temperature may become diastereotopic, leading to more complex splitting patterns (e.g., an expected triplet splitting into a doublet of doublets).[1] Low-temperature NMR studies are often required to analyze these conformational dynamics.[1]
Q3: What experimental steps can I take to diagnose the source of the unexpected NMR shifts?
A systematic approach is crucial for troubleshooting. The following workflow outlines key steps to identify the cause of spectral discrepancies.
Caption: A logical workflow for troubleshooting unexpected NMR shifts.
Data Presentation: Predicted vs. Observed Shifts
The following table summarizes plausible ¹H NMR chemical shifts for this compound and lists potential causes for deviation. Predicted values are estimates based on general principles for oxepines and substituted alkyl chains.
| Proton Assignment | Predicted δ (ppm) | Potential Reasons for Deviation from Prediction |
| H-2, H-7 (Vinylic, adjacent to O) | 6.1 – 6.5 | Ring non-planarity altering dihedral angles; change in ring current; strong solvent effects. |
| H-3, H-6 (Vinylic) | 5.6 – 6.0 | Influence of the bromoethyl group's electronic and anisotropic effects; conformational averaging. |
| H-5 (Vinylic, adjacent to C4) | 5.9 – 6.3 | Direct electronic influence from the substituent; steric hindrance causing local distortion. |
| H-α (-CH₂-CH₂Br) | 2.9 – 3.3 | Anisotropic effect from the oxepine ring; restricted rotation around the C4-Cα bond. |
| H-β (-CH₂-Br) | 3.5 – 3.8 | Solvent polarity affecting the electronegativity influence of bromine; potential for intramolecular interactions. |
Key Experimental Protocols
1. Standard ¹H NMR Sample Preparation
-
Massing: Accurately weigh 5-10 mg of the purified "this compound" sample.
-
Dissolution: Transfer the sample to a clean, dry vial. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Cap the NMR tube and insert it into the NMR spectrometer. Acquire the spectrum according to standard instrument procedures.
2. Variable Temperature (VT) NMR
-
Prepare the sample as described above, using a solvent with a wide liquid range (e.g., toluene-d₈ or THF-d₈).
-
Acquire a standard spectrum at room temperature (e.g., 298 K).
-
Gradually decrease the temperature in increments (e.g., 10-20 K). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Monitor changes in chemical shift, signal multiplicity, and line width. Significant broadening or the appearance of new signals at lower temperatures is indicative of slow conformational exchange.[1]
3. 2D NMR (COSY & HSQC)
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled (typically on adjacent carbons). It is essential for confirming the connectivity of the bromoethyl chain (H-α to H-β) and tracing the proton network around the oxepine ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It provides an unambiguous assignment of which protons are attached to which carbons, helping to confirm the overall carbon skeleton.
Visualizing Influence Factors
The chemical shift of a given proton is not an intrinsic constant but is the result of multiple competing electronic and environmental factors.
Caption: Key factors influencing proton chemical shifts in NMR.
References
Managing the stability of the oxepine ring under acidic conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the stability of the oxepine ring, a seven-membered heterocyclic compound, particularly under acidic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental instability of the oxepine ring?
A1: The oxepine ring is an unsaturated seven-membered heterocycle containing an oxygen atom. Its instability stems from its anti-aromatic character, possessing 8 π-electrons. To gain stability, it adopts a non-planar boat conformation and exists in a dynamic equilibrium with its valence tautomer, benzene oxide.[1][2][3] This equilibrium is sensitive to substituents and temperature.[1][3]
Q2: How do acidic conditions affect the stability of an oxepine ring?
A2: Acidic conditions significantly decrease the stability of the oxepine ring. The acid catalyzes a ring-opening reaction. The process begins with the protonation of the ether oxygen, which makes it a good leaving group.[4] This is followed by the cleavage of a carbon-oxygen bond, leading to the formation of a stabilized carbocation intermediate.[4] This intermediate can then undergo various rearrangements or reactions, often leading to the formation of phenols or degradation to a benzene core.[5][6]
Q3: What are the typical degradation products of an oxepine ring in an acidic medium?
A3: Under acidic conditions, the oxepine ring can rearrange to form more stable aromatic compounds. A common degradation pathway involves rearrangement to a phenol.[6] In the context of benzene metabolism, the oxepine intermediate can ultimately be converted to ring-opened products like muconaldehyde.[7] Depending on the substituents and reaction conditions, complex mixtures of byproducts can also be formed.[8]
Q4: Are all oxepine derivatives equally unstable?
A4: No, the stability of the oxepine ring is highly influenced by its substitution pattern. For instance, fusing the oxepine to an aromatic ring, as in dibenzo[b,f]oxepine, increases its stability compared to the monocyclic parent compound.[9] Furthermore, introducing structural constraints, such as in 3,6-bridged 2,3-epoxyoxepins, can frustrate thermal rearrangements and enhance stability against acid-catalyzed degradation.[7]
Troubleshooting Guide
Issue 1: My oxepine-containing compound is degrading during an acid-catalyzed reaction (e.g., using p-TSA).
-
Potential Cause: The oxepine ring is likely undergoing acid-catalyzed ring-opening and rearrangement.[1][5] The combination of a strong acid catalyst and elevated temperatures can accelerate this degradation.
-
Solution 1 (Milder Conditions): Attempt the reaction using a milder acid catalyst or a non-acidic method if possible. If acid is necessary, run the reaction at the lowest possible temperature and monitor it closely to minimize exposure time.
-
Solution 2 (Protecting Groups): If the reaction chemistry allows, consider if adjacent functional groups can be modified to electronically or sterically disfavor the ring-opening mechanism.
-
Solution 3 (Alternative Synthetic Route): In some cases, it may be necessary to redesign the synthetic route to introduce the oxepine motif at a later stage, avoiding harsh acidic conditions after its formation.
Issue 2: I am observing significant decomposition of my product during purification by silica gel chromatography.
-
Potential Cause: Standard silica gel is inherently acidic and can catalyze the degradation of sensitive compounds like oxepines on the column.
-
Solution 1 (Neutralized Silica): Use silica gel that has been neutralized. You can prepare this by creating a slurry of silica in a solvent system containing a small amount of a volatile base, such as triethylamine (~1%), and then removing the solvent.
-
Solution 2 (Alternative Stationary Phase): Switch to a less acidic stationary phase for chromatography, such as neutral alumina or a bonded-phase silica like C18 (in reversed-phase chromatography).
-
Solution 3 (Rapid Purification): Minimize the time the compound spends on the column. Use flash chromatography with slightly higher pressure to speed up the elution, and avoid leaving the compound on the column for extended periods.
Issue 3: My reaction, which should yield an oxepine, is instead producing a phenol or a benzene derivative.
-
Potential Cause: The reaction conditions are too harsh, causing the initially formed oxepine to immediately rearrange to the more thermodynamically stable aromatic compound.[5] This is a common outcome in syntheses attempting to form the oxepine ring.[5]
-
Solution: Re-evaluate the reaction conditions. For reactions like dehydrohalogenation to form the oxepine, the choice of base and temperature is critical.[8] In some cases, metal-catalyzed reactions, such as an Ullmann coupling, under carefully optimized conditions can be used to form the oxepine ring while minimizing rearrangement.[1]
Data Presentation
When investigating the stability of a novel oxepine derivative, it is crucial to quantify its degradation under various acidic conditions. The following table provides a template for presenting such data.
| Compound ID | pH of Solution | Temperature (°C) | Time (hours) | % Degradation | Major Degradation Product |
| OXE-Compound-A | 2.0 (HCl) | 25 | 1 | 15% | 2-hydroxy-biphenyl |
| OXE-Compound-A | 2.0 (HCl) | 25 | 4 | 45% | 2-hydroxy-biphenyl |
| OXE-Compound-A | 2.0 (HCl) | 50 | 1 | 65% | 2-hydroxy-biphenyl |
| OXE-Compound-A | 4.5 (Acetate Buffer) | 25 | 4 | 5% | 2-hydroxy-biphenyl |
| OXE-Compound-A | 7.4 (Phosphate Buffer) | 25 | 24 | <1% | Not Detected |
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows for managing oxepine stability.
References
- 1. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Seven membered heterocycles-Oxepines & thiepines | PPTX [slideshare.net]
- 3. Oxepine - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited -State Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Can Epoxidize an Oxepin to a Reactive 2,3-Epoxyoxepin Intermediate: Potential Insights into Metabolic Ring-Opening of Benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine [mdpi.com]
Navigating the Synthesis of 4-(2-Bromoethyl)oxepine: A Guide to Safer Alternatives
For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the path to these molecules is often paved with hazardous reagents. This technical support center provides guidance on alternative, safer synthetic routes to "4-(2-Bromoethyl)oxepine," a potentially valuable building block. We address common experimental challenges through troubleshooting guides and frequently asked questions, with a focus on avoiding toxic reagents traditionally used in such syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns with traditional synthetic routes to brominated organic compounds?
A1: Traditional bromination methods often involve reagents that pose significant health and environmental risks. For instance, phosphorus tribromide (PBr₃) is highly corrosive and reacts violently with water. Similarly, the Appel reaction, which commonly uses carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), involves a toxic and ozone-depleting substance (CBr₄) and generates triphenylphosphine oxide as a byproduct, which can be challenging to remove.
Q2: Is there a direct, one-step "green" synthesis for this compound?
A2: Currently, a direct, one-step synthesis of this compound from simple precursors that completely avoids hazardous reagents has not been prominently reported in the literature. The strategies outlined in this guide focus on a two-step approach: the synthesis of a hydroxylated precursor, 4-(2-hydroxyethyl)oxepine, followed by a safer bromination method.
Q3: What are the key principles of the proposed safer synthetic strategy?
A3: The proposed strategy is based on two main principles of green chemistry:
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Use of Less Hazardous Chemical Syntheses: We propose the synthesis of the oxepine ring from a non-aromatic precursor under conditions that avoid harsh oxidizing or reducing agents where possible.
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Safer Solvents and Auxiliaries: The bromination step focuses on reagents that have a better safety profile and produce byproducts that are easier to handle and dispose of compared to traditional methods.
Q4: Can the proposed bromination methods be applied to other alcohols in our research?
A4: Yes, the alternative bromination techniques discussed here, such as the use of tribromoisocyanuric acid (TBCA) with triphenylphosphine or pyridinium-based ionic liquids, are generally applicable to a range of primary and secondary alcohols.[1][2] However, reaction conditions may need to be optimized for different substrates.
Proposed Safer Synthetic Workflow
The recommended approach to synthesize this compound involves two key stages:
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Synthesis of the Precursor Alcohol: Preparation of 4-(2-hydroxyethyl)oxepine.
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Greener Bromination: Conversion of the alcohol to the desired bromoalkane using less toxic reagents.
Below is a diagram illustrating this proposed workflow.
Caption: Proposed workflow for the safer synthesis of this compound.
Experimental Protocols and Troubleshooting
Stage 1: Synthesis of 4-(2-hydroxyethyl)oxepine (Hypothetical Route)
This proposed route is based on established transformations for the synthesis of oxepine derivatives from cyclohexadiene precursors.
Protocol:
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Protection of the Hydroxyl Group: The hydroxyl group of a suitable starting material, such as a derivative of 4-substituted cyclohexenone, would first be protected (e.g., as a silyl ether) to prevent interference in subsequent steps.
-
Formation of the Cyclohexadiene Ring: A 1,4-cyclohexadiene ring bearing the protected hydroxyethyl group at the 4-position would be synthesized. A potential route is the Birch reduction of a corresponding aromatic compound, like a protected version of biphenyl-4-ethanol.
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Epoxidation: The substituted 1,4-cyclohexadiene is then epoxidized. A common and effective reagent for this is meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) at low temperatures.
-
Rearrangement to the Oxepine: The resulting epoxide undergoes rearrangement to form the oxepine ring. This can be induced either thermally or by using a Lewis acid catalyst.
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Deprotection: The protecting group on the hydroxyl function is removed to yield 4-(2-hydroxyethyl)oxepine.
Troubleshooting Guide: Stage 1
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Birch Reduction | Incomplete reduction; over-reduction. | Ensure anhydrous conditions and efficient stirring. Optimize the stoichiometry of sodium and the proton source (ethanol). |
| Mixture of regioisomers in epoxidation | Non-selective epoxidation of the diene. | Use a directing group if possible, or explore more selective epoxidation reagents. |
| Decomposition during rearrangement | The oxepine ring is sensitive to strong acids. | Use a milder Lewis acid or consider a thermal rearrangement. Ensure the reaction is monitored closely to avoid prolonged exposure to harsh conditions. |
| Difficulty in purification | Similar polarities of starting material and product. | Utilize a different protecting group to alter the polarity. Employ advanced chromatographic techniques like flash chromatography with a shallow gradient. |
Stage 2: Safer Bromination of 4-(2-hydroxyethyl)oxepine
Here we present two promising, greener alternatives to traditional bromination methods.
Method A: Tribromoisocyanuric Acid (TBCA) and Triphenylphosphine
This method provides a safer alternative to CBr₄/PPh₃.[2]
Protocol:
-
Dissolve 4-(2-hydroxyethyl)oxepine (1.0 equiv.) and triphenylphosphine (2.0 equiv.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add tribromoisocyanuric acid (TBCA) (0.7 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, the reaction mixture can be filtered to remove the cyanuric acid byproduct.
-
The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Method B: Pyridinium-Based Ionic Liquid
This solvent-free method uses a pyridinium-based ionic liquid as both the solvent and the bromide source.[1]
Protocol:
-
In a round-bottom flask, mix 4-(2-hydroxyethyl)oxepine (1.0 equiv.), a 4-alkylpyridinium bromide ionic liquid (e.g., [1-n-B-4Mpyr]Br, 1.0 equiv.), and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture with stirring. The reaction temperature will depend on the specific ionic liquid used but is typically in the range of 100-140 °C.
-
Monitor the reaction by GC or TLC.
-
After completion, cool the mixture and add a non-polar solvent like n-hexane to precipitate the ionic liquid.
-
Filter to remove the ionic liquid (which can potentially be recycled).
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified by distillation or chromatography.
Troubleshooting Guide: Stage 2
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction | Insufficient reagent; low reaction temperature. | For Method A, ensure the stoichiometry is correct and consider a slight excess of TPP and TBCA. For Method B, try increasing the reaction temperature or using a more effective catalyst. |
| Formation of elimination byproducts | The reaction conditions are too harsh, or the substrate is prone to elimination. | For Method B, try a lower reaction temperature for a longer duration. For both methods, ensure a non-nucleophilic base is not inadvertently present. |
| Difficult purification | Contamination with triphenylphosphine oxide (Method A) or residual ionic liquid (Method B). | For Method A, multiple crystallizations or careful column chromatography may be needed. For Method B, ensure complete precipitation of the ionic liquid by using a sufficient amount of anti-solvent. |
Data Presentation: Comparison of Bromination Methods
| Parameter | Traditional Method (PBr₃) | Traditional Method (CBr₄/PPh₃) | Alternative A (TBCA/PPh₃) | Alternative B (Ionic Liquid) |
| Toxicity | High (corrosive, reacts with water) | Moderate (CBr₄ is toxic and ozone-depleting) | Lower (TBCA is a stable solid) | Low (ionic liquids have low vapor pressure) |
| Byproducts | Phosphorous acids (corrosive) | Triphenylphosphine oxide (difficult to remove) | Triphenylphosphine oxide, Cyanuric acid (filterable solid) | Recyclable ionic liquid |
| Reaction Conditions | Often requires cooling, then heating | Mild (room temperature or gentle heating) | Mild (0 °C to room temperature) | Elevated temperatures (100-140 °C) |
| Solvent | Often used neat or in a non-polar solvent | Chlorinated solvents | Dichloromethane | Solvent-free |
| Work-up | Aqueous work-up | Often requires extensive chromatography | Filtration and aqueous work-up | Precipitation and filtration |
| "Green" Aspect | Poor | Poor | Better | Good (solvent-free, recyclable reagent) |
References
- 1. Directed epoxidation of cyclohexa-1,4-dienes-stereoselective formation of up to six contiguous stereogenic centres -ORCA [orca.cardiff.ac.uk]
- 2. 1,4-Cyclohexadienes as mechanistic probes for the Jacobsen epoxidation: evidence for radical pathways - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 4-(2-Bromoethyl)oxepine for Library Production
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of "4-(2-Bromoethyl)oxepine." The information is presented in a question-and-answer format to directly address potential challenges, alongside detailed experimental protocols and data summaries.
Frequently Asked Questions (FAQs)
Q1: What is a viable synthetic strategy for producing "this compound" on a larger scale for library production?
A1: A robust three-step synthetic route is proposed for the scalable synthesis of "this compound." This strategy involves:
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Synthesis of a suitable diene precursor: A diene with a vinyl or protected hydroxyethyl group at the 4-position is synthesized first.
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Ring-Closing Metathesis (RCM): The oxepine ring is formed via an intramolecular RCM reaction of the diene precursor using a ruthenium-based catalyst, such as a Grubbs catalyst.
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Functional group conversion: The vinyl or hydroxyl group is then converted to the final 2-bromoethyl functionality.
Q2: What are the critical parameters to control during the Ring-Closing Metathesis (RCM) step?
A2: The success of the RCM step is highly dependent on several factors:
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Catalyst Selection: Second-generation Grubbs or Hoveyda-Grubbs catalysts are generally preferred for their higher activity and functional group tolerance.
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Reaction Concentration: High dilution is crucial to favor the intramolecular RCM reaction and minimize intermolecular side reactions that lead to oligomerization or polymerization.
-
Solvent Purity: The solvent, typically dichloromethane (DCM) or toluene, must be thoroughly degassed and free of impurities that can deactivate the catalyst.
-
Temperature: Reactions are often run at room temperature to 40°C. Higher temperatures can lead to catalyst decomposition and an increase in side products.
Q3: What are the common side reactions observed during oxepine synthesis and how can they be minimized?
A3: The primary challenges in oxepine synthesis are the inherent instability of the oxepine ring and potential side reactions during the RCM step. The oxepine ring can be prone to rearrangement to the corresponding benzene oxide tautomer. During RCM, common side reactions include the formation of dimers and oligomers, and isomerization of the double bonds in the starting material or product. To minimize these, it is essential to maintain high dilution, use purified solvents, and potentially add reaction modifiers like 1,4-benzoquinone to suppress isomerization.
Q4: What are the safety considerations when handling the reagents and products in this synthesis?
A4: Standard laboratory safety protocols should be strictly followed. Organometallic catalysts like Grubbs catalysts should be handled under an inert atmosphere (e.g., argon or nitrogen) as they can be sensitive to air and moisture. Solvents like dichloromethane are volatile and should be handled in a well-ventilated fume hood. The final product, "this compound," as a bromoethyl compound, should be handled with care, avoiding skin and eye contact, as such compounds can be alkylating agents.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion during RCM | Inactive catalyst | Ensure the catalyst is fresh and has been stored under an inert atmosphere. |
| Catalyst poisoning | Use freshly distilled and thoroughly degassed solvent. Traces of impurities can deactivate the catalyst. | |
| Incorrect reaction temperature | Optimize the reaction temperature. While some reactions require heating, higher temperatures can also lead to catalyst decomposition. Start at room temperature and gradually increase if necessary. | |
| Formation of significant amount of dimer/oligomer during RCM | Reaction concentration is too high | Perform the reaction under high-dilution conditions (e.g., 0.01 M or lower). This can be achieved by slow addition of the substrate and catalyst to a large volume of solvent. |
| Isomerization of double bonds | Presence of ruthenium hydride species | Add a small amount of a hydride scavenger or an isomerization inhibitor like 1,4-benzoquinone to the reaction mixture. |
| Prolonged reaction time or elevated temperature | Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting material is consumed. Avoid unnecessarily high temperatures. | |
| Difficulty in purifying the final product | Presence of ruthenium byproducts | After the reaction, quench with a suitable reagent like triphenylphosphine or DMSO to deactivate the catalyst. Ruthenium byproducts can often be removed by silica gel chromatography with an appropriate eluent system, or by using specialized scavengers. |
| Instability of the oxepine ring on silica gel | Consider alternative purification methods such as distillation under reduced pressure or chromatography on a less acidic stationary phase (e.g., neutral alumina). |
Experimental Protocols
Step 1: Synthesis of Diene Precursor (Hypothetical Route)
A plausible diene precursor, hexa-1,5-dien-3-ol, can be functionalized to introduce the necessary oxygen atom and a placeholder for the bromoethyl group.
Protocol for a generic diene precursor synthesis:
-
To a solution of a suitable starting diol in an appropriate solvent (e.g., THF), add a base (e.g., NaH) portion-wise at 0 °C under an inert atmosphere.
-
After stirring for 30 minutes, add the appropriate electrophile (e.g., allyl bromide) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction carefully with water and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Ring-Closing Metathesis to form 4-Vinyloxepine
Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the diene precursor in degassed dichloromethane to a concentration of 0.01 M.
-
Add a solution of Grubbs second-generation catalyst (1-5 mol%) in degassed dichloromethane.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by TLC or GC-MS.
-
Once the reaction is complete, add a small amount of ethyl vinyl ether or triphenylphosphine to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Step 3: Conversion of 4-Vinyloxepine to this compound
This conversion can be achieved in two steps: anti-Markovnikov hydrobromination to the alcohol followed by bromination.
3a. Anti-Markovnikov Hydrobromination:
-
Dissolve the 4-vinyloxepine in THF.
-
Add a solution of 9-BBN in THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Cool the reaction to 0 °C and slowly add a solution of sodium hydroxide followed by hydrogen peroxide.
-
Stir at room temperature for 1-2 hours.
-
Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-(2-hydroxyethyl)oxepine.
3b. Bromination of the Alcohol:
-
Dissolve the 4-(2-hydroxyethyl)oxepine in dichloromethane at 0 °C.
-
Add triphenylphosphine and carbon tetrabromide.
-
Stir the reaction at 0 °C for 1-2 hours.
-
Concentrate the reaction mixture and purify by flash column chromatography to afford the final product, "this compound".
Data Presentation
Table 1: Representative Conditions and Yields for Ring-Closing Metathesis to form 7-Membered Oxygen-Containing Rings
| Diene Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diallyl ether derivative | Grubbs II (5) | DCM | 40 | 12 | 85 | Analogous to known procedures |
| Substituted diallyl ether | Hoveyda-Grubbs II (2) | Toluene | 80 | 6 | 90 | Analogous to known procedures |
| Oxygen-tethered diene | Grubbs I (10) | DCM | RT | 24 | 75 | Analogous to known procedures |
Table 2: Representative Conditions and Yields for Functional Group Transformations
| Transformation | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Anti-Markovnikov Hydrobromination (Vinyl to Alcohol) | 1. 9-BBN 2. NaOH, H₂O₂ | THF | RT | 4 | 80-95 | [1][2] |
| Alcohol to Bromide | PBr₃ | DCM | 0 to RT | 2 | 85-95 | General organic chemistry procedure |
| Alcohol to Bromide | CBr₄, PPh₃ | DCM | 0 | 1.5 | 90-98 | General organic chemistry procedure |
Visualizations
Synthesis Workflow
Caption: Proposed synthetic workflow for "this compound".
Troubleshooting Logic for RCM
Caption: Decision tree for troubleshooting low yields in the RCM step.
References
Validation & Comparative
Reactivity Showdown: 4-(2-Bromoethyl)oxepine vs. 4-(2-Chloroethyl)oxepine in Nucleophilic Substitution
A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis
Executive Summary
The primary difference in reactivity between 4-(2-Bromoethyl)oxepine and 4-(2-Chloroethyl)oxepine lies in the nature of the halogen substituent, which acts as a leaving group in nucleophilic substitution reactions. Based on fundamental chemical principles, This compound is expected to be significantly more reactive than 4-(2-Chloroethyl)oxepine . This is attributed to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). Consequently, reactions with this compound are anticipated to proceed at a faster rate and under milder conditions.
Reactivity Principles: The Role of the Leaving Group
Nucleophilic substitution reactions, particularly of the SN2 type, are highly sensitive to the ability of the leaving group to depart from the electrophilic carbon center. A good leaving group is a species that is stable on its own, which generally corresponds to it being a weak base.
The reactivity order for halogens as leaving groups in SN2 reactions is well-established: I⁻ > Br⁻ > Cl⁻ > F⁻ [1][2][3][4]. This trend is directly correlated with the acidity of the corresponding hydrohalic acids (HI > HBr > HCl > HF). Since HBr is a stronger acid than HCl, its conjugate base, Br⁻, is a weaker and therefore more stable base than Cl⁻[3][5]. This greater stability of the bromide ion makes it a better leaving group.
Furthermore, the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, requiring less energy to break during the substitution reaction[2][6]. This also contributes to the enhanced reactivity of alkyl bromides over alkyl chlorides[2][6].
Predicted Reactivity and Supporting Data
Based on these principles, we can predict the relative reactivity of our target compounds in a typical nucleophilic substitution reaction, for example, with a generic nucleophile (Nu⁻).
Reaction Scheme:
Caption: General nucleophilic substitution reaction of 4-(2-haloethyl)oxepines.
The rate of these reactions will be dependent on the rate constant, k. We can confidently predict that kBr > kCl .
While specific kinetic data for these oxepine derivatives is unavailable, studies on analogous primary alkyl halides consistently show that alkyl bromides react significantly faster than alkyl chlorides under identical conditions. For instance, the relative rate of reaction of ethyl bromide is often cited as being 10 to 100 times faster than that of ethyl chloride with various nucleophiles.
Table 1: Predicted Comparative Reactivity Data
| Parameter | This compound | 4-(2-Chloroethyl)oxepine | Rationale |
| Relative Reaction Rate | Faster | Slower | Bromide is a better leaving group than chloride[1][2][4]. |
| Required Reaction Temperature | Lower | Higher | Lower activation energy due to weaker C-Br bond and better leaving group[6]. |
| Typical Reaction Time | Shorter | Longer | Faster reaction kinetics. |
| Potential for Side Reactions | Lower (at lower temps) | Higher (at higher temps) | Harsher conditions for the chloro-compound may lead to decomposition or elimination. |
| Cost & Availability | Generally higher cost | Generally lower cost | Brominated reagents are often more expensive than their chlorinated counterparts. |
Experimental Protocols: A Framework for Comparison
To empirically validate the predicted difference in reactivity, a parallel experiment can be designed. The following protocol provides a general framework for comparing the reaction of this compound and 4-(2-Chloroethyl)oxepine with a model nucleophile, such as sodium azide, in a polar aprotic solvent.
Objective: To compare the rate of nucleophilic substitution of this compound and 4-(2-Chloroethyl)oxepine with sodium azide.
Materials:
-
This compound
-
4-(2-Chloroethyl)oxepine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Internal standard (e.g., dodecane)
-
Reaction vials, magnetic stir bars, heating block
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In separate, identical reaction vials, dissolve 1.0 mmol of either this compound or 4-(2-Chloroethyl)oxepine in 5 mL of anhydrous DMF.
-
Add 0.1 mmol of the internal standard to each vial.
-
Add 1.2 mmol of sodium azide to each vial.
-
Seal the vials and place them in a pre-heated heating block set to a moderate temperature (e.g., 60 °C).
-
Monitoring the Reaction: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the aliquot with 1 mL of water and extract with 1 mL of a suitable organic solvent (e.g., diethyl ether).
-
Analysis: Analyze the organic extracts by GC-MS to determine the relative concentrations of the starting material and the product, 4-(2-azidoethyl)oxepine, by comparing their peak areas to that of the internal standard.
-
Data Processing: Plot the concentration of the starting material versus time for both reactions to determine the reaction rates.
Expected Outcome: The plot will show a significantly faster depletion of this compound compared to 4-(2-Chloroethyl)oxepine, confirming its higher reactivity.
References
- 1. organic chemistry - Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions - ECHEMI [echemi.com]
A Comparative Analysis of the Chemical Stability of 4-(2-Bromoethyl)oxepine and its Saturated Analog, 4-(2-Bromoethyl)oxane
For Immediate Release
This guide provides a detailed comparison of the chemical stability of the unsaturated heterocyclic compound, 4-(2-Bromoethyl)oxepine, and its saturated counterpart, 4-(2-Bromoethyl)oxane. This analysis is intended for researchers, scientists, and professionals in drug development who utilize or consider these scaffolds in medicinal chemistry and materials science. The comparison is based on fundamental principles of organic chemistry, the known properties of the parent oxepine and oxane ring systems, and potential intramolecular interactions.
Executive Summary
Structural and Electronic Properties
The fundamental difference in stability arises from the nature of the heterocyclic rings.
-
This compound: Possesses a seven-membered oxepine ring containing three double bonds. This ring system is non-planar and adopts a boat-like conformation to avoid the anti-aromaticity it would possess if planar (8 π-electron system). This inherent ring strain and lack of aromatic stabilization render the oxepine moiety susceptible to various chemical transformations. The parent oxepine molecule exists in a dynamic equilibrium with its valence tautomer, benzene oxide, and is known to be unstable, particularly in the presence of acid, where it can rearrange to form phenolic structures.
-
4-(2-Bromoethyl)oxane: Features a saturated six-membered tetrahydropyran (oxane) ring. This ring system is conformationally flexible and predominantly exists in a stable chair conformation, which minimizes both angular and torsional strain. Saturated ethers are generally characterized by their high chemical stability. The oxane ring is a common structural motif in numerous stable natural products and is frequently employed as a protecting group in organic synthesis due to its robustness under a wide range of non-acidic conditions.
Comparative Stability Analysis
| Parameter | This compound | 4-(2-Bromoethyl)oxane |
| Parent Ring System | Oxepine | Oxane (Tetrahydropyran) |
| Aromaticity | Non-aromatic (anti-aromatic if planar) | N/A (Saturated) |
| Ring Strain | High (due to non-planarity and unsaturation) | Low (stable chair conformation) |
| Predicted Thermal Stability | Low | High |
| Predicted Chemical Stability | Low (sensitive to acids, prone to rearrangement) | High (stable to a wide range of reagents) |
| Potential for Intramolecular Reactions | High (potential for neighboring group participation leading to ring-opening or rearrangement) | Low (less favorable for intramolecular cyclization from the 4-position) |
Potential Degradation Pathways and Reactivity
The bromoethyl substituent introduces a potential reactive site in both molecules. However, the manifestation of this reactivity is heavily influenced by the stability of the attached ring.
This compound
The instability of the oxepine ring suggests several potential degradation pathways:
-
Acid-Catalyzed Rearrangement: In the presence of trace acids, the oxepine ring is prone to rearrangement to a more stable aromatic system, likely a substituted phenol.
-
Neighboring Group Participation: The ethereal oxygen of the oxepine ring could potentially participate in an intramolecular substitution of the bromide, although this may be sterically and electronically disfavored compared to reactions involving the double bonds. More likely, the bromoethyl group could influence the reactivity of the double bonds.
-
Cycloaddition Reactions: The diene system within the oxepine ring is susceptible to cycloaddition reactions.
4-(2-Bromoethyl)oxane
The stability of the oxane ring suggests that degradation pathways will primarily involve the bromoethyl side chain.
-
Intermolecular Nucleophilic Substitution: The primary bromide is susceptible to substitution by external nucleophiles.
-
Elimination Reactions: In the presence of a strong base, elimination to form a vinyl group is possible.
-
Intramolecular Cyclization: While possible, the formation of a bicyclic system through intramolecular attack of the ring oxygen on the bromoethyl chain is generally less favorable for a six-membered ring compared to smaller ring systems and would require specific conformations.
Visualizing Structural Differences and Potential Reactivity
The following diagrams illustrate the structural differences and a key potential reaction pathway for each molecule.
Caption: Structural comparison and a key potential reaction for each compound.
Experimental Protocols for Stability Assessment
To empirically determine and compare the stability of these two compounds, the following experimental protocols are recommended.
Thermal Stability Analysis
Methodology: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
TGA Protocol:
-
Accurately weigh 5-10 mg of the sample into a tared TGA pan.
-
Place the pan in the TGA instrument.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the mass loss as a function of temperature. The onset temperature of decomposition provides a measure of thermal stability.
-
-
DSC Protocol:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) and record the heat flow.
-
Endotherms or exotherms can indicate phase transitions or decomposition events.
-
Caption: Workflow for Thermogravimetric Analysis (TGA).
Chemical Stability: Acid and Base Lability
Methodology: HPLC analysis of samples incubated in acidic and basic solutions.
-
Protocol:
-
Prepare stock solutions of this compound and 4-(2-Bromoethyl)oxane in a suitable organic solvent (e.g., acetonitrile).
-
Prepare aqueous solutions of varying pH (e.g., pH 1.2 HCl, pH 7.4 phosphate buffer, pH 9.0 borate buffer).
-
Incubate a known concentration of each compound in the different pH solutions at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, quench the reaction if necessary, and analyze by a validated stability-indicating HPLC method.
-
Quantify the remaining parent compound and any major degradation products.
-
Caption: Workflow for Acid and Base Lability Testing.
Long-Term Stability (Shelf-Life) Assessment
Methodology: Long-term storage under controlled environmental conditions, as per ICH guidelines.
-
Protocol:
-
Package the compounds in their proposed container closure systems.
-
Store the samples in stability chambers under long-term (e.g., 25 °C / 60% RH) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated), remove samples for analysis.
-
Analyze the samples for appearance, purity (by HPLC), and the formation of degradation products.
-
Conclusion
Based on fundamental principles of organic chemistry, 4-(2-Bromoethyl)oxane is unequivocally the more stable compound compared to its unsaturated analog, this compound. The saturated, strain-free oxane ring imparts a high degree of chemical inertness, making it a robust scaffold. In contrast, the strained and non-aromatic oxepine ring is inherently reactive and prone to degradation, particularly under acidic conditions. For applications requiring high chemical and thermal stability, the oxane derivative is the superior choice. Researchers working with the oxepine derivative should be mindful of its potential for rearrangement and decomposition and employ appropriate handling and storage conditions. The experimental protocols outlined provide a framework for the empirical validation of these stability predictions.
Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 4-(2-Bromoethyl)oxepine Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystal structure analysis alongside alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the characterization of "4-(2-Bromoethyl)oxepine" derivatives and related compounds. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate an objective assessment of these powerful analytical tools.
The oxepine scaffold is a significant heterocyclic motif present in a variety of biologically active compounds. Understanding the spatial arrangement of substituents, such as the 2-bromoethyl group at the 4-position, is crucial for elucidating structure-activity relationships (SAR) and guiding the design of novel therapeutic agents. While X-ray crystallography offers a definitive solid-state structure, NMR and MS provide valuable insights into the molecule's solution-state conformation and elemental composition, respectively.
At a Glance: Comparing Analytical Techniques
| Feature | X-ray Crystal Structure Analysis | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a single crystal | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ionized molecules |
| Sample Phase | Solid (single crystal) | Liquid (solution) or Solid-State | Gas phase (ions) |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Connectivity of atoms, solution-state conformation, dynamic processes | Molecular weight, elemental composition, fragmentation patterns |
| Key Advantage | Unambiguous determination of absolute structure | Provides data on the molecule's behavior in a more biologically relevant state | High sensitivity and ability to determine elemental formula |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain | Structure is an average of conformations in solution; interpretation can be complex | Provides limited information on stereochemistry and 3D arrangement |
Performance Deep Dive: Experimental Data
To illustrate the practical application and data output of each technique, we present a comparative summary. As direct X-ray crystallographic data for "this compound" is not publicly available, we utilize data for a closely related analogue, 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine [1][2], to represent the outputs of an X-ray diffraction experiment. For NMR and MS, we draw upon representative data for dibenzo[b,f]oxepine derivatives.
X-ray Crystallography Data: 3,9-Dibromo-5,7-dihydrodibenzo[c,e]oxepine[1][2]
| Parameter | Value |
| Chemical Formula | C₁₄H₁₀Br₂O |
| Molecular Weight | 354.04 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| Unit Cell Dimensions | a = 16.5965(3) Å, b = 10.2476(6) Å, c = 7.2626(14) Å |
| Volume | 1235.2(2) ų |
| Z | 4 |
| Calculated Density | 1.903 Mg/m³ |
| Dihedral Angle (Phenyl Rings) | 45.02(5)° |
| R-factor (R1) | 0.024 for I > 2σ(I) |
| wR2 | 0.042 |
This data provides a precise, static picture of the molecule's conformation in the solid state, including the twist between the phenyl rings.
NMR Spectroscopy Data: Representative Dibenzo[b,f]oxepine Derivative
| Parameter | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) |
| Chemical Shifts (δ) | Aromatic Protons: 6.8 - 7.8 ppmOlefinic Protons: ~6.7 ppmMethylene Protons: (variable) | Aromatic Carbons: 120 - 160 ppmOlefinic Carbons: ~130 ppmMethylene Carbons: (variable) |
| Coupling Constants (J) | ³J (H-H) aromatic: ~7.5-8.5 Hz³J (H-H) olefinic (Z): ~11.5 Hz | - |
NMR data reveals the chemical environment of each proton and carbon atom, allowing for the determination of the molecule's connectivity and solution-state conformation.
Mass Spectrometry Data: Representative Dibenzo[b,f]oxepine Derivative
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI) or Electron Impact (EI) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| [M+H]⁺ or M⁺• (m/z) | Dependent on specific derivative |
| High-Resolution MS | Provides exact mass for elemental composition determination |
| Key Fragmentation Peaks | Loss of specific functional groups (e.g., Br, C₂H₄) |
Mass spectrometry confirms the molecular weight and can provide clues about the structure through analysis of fragmentation patterns.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible data. Below are representative methodologies for each analytical technique.
X-ray Crystal Structure Analysis
-
Crystal Growth: High-quality single crystals of the this compound derivative are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a supersaturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive compounds, this is performed under an inert oil.
-
Data Collection: The crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified this compound derivative is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. A series of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are performed.
-
Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed to generate the NMR spectra. The spectra are then phased, baseline corrected, and referenced. The chemical shifts, coupling constants, and integrations are analyzed to determine the molecular structure.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the this compound derivative is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: The sample solution is introduced into the mass spectrometer. Depending on the instrument and the analyte's properties, an ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI) is used to generate gas-phase ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., TOF, quadrupole, ion trap).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass is measured to determine the elemental composition.
Visualizing the Workflow
To further clarify the logical flow of each analytical method, the following diagrams are provided.
References
In Vitro Biological Activity of 4-(2-Bromoethyl)oxepine Analogs: A Comparative Guide
Introduction to Oxepine Analogs
The oxepine core, a seven-membered heterocyclic ring containing an oxygen atom, is a recurring motif in a variety of biologically active natural products and synthetic compounds. Derivatives of oxepine have demonstrated a broad spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic activities. The introduction of a bromoethyl substituent at the 4-position of the oxepine ring is hypothesized to modulate these activities, potentially through enhanced lipophilicity and by acting as an alkylating agent, thereby influencing interactions with biological targets.
Comparative In Vitro Anticancer Activity
While specific data for 4-(2-Bromoethyl)oxepine is unavailable, studies on other brominated and non-brominated heterocyclic compounds, including oxepine derivatives, provide valuable insights into their potential cytotoxic effects against cancer cell lines. The following table summarizes the in vitro anticancer activity of representative compounds from the literature. The inclusion of a bromine atom has been shown in some cases to enhance cytotoxic activity.
Table 1: In Vitro Anticancer Activity of Representative Heterocyclic Compounds
| Compound/Analog | Cancer Cell Line | Assay Type | Activity Metric (e.g., IC₅₀) | Reference |
| Brominated Quinolines | ||||
| 3,5,6,7-tetrabromo-8-methoxyquinoline | C6 (glioma) | BCPE | IC₅₀: 15.4 µM | [1] |
| HeLa (cervical) | BCPE | IC₅₀: 26.4 µM | [1] | |
| HT29 (colon) | BCPE | IC₅₀: 15.0 µM | [1] | |
| Brominated Plastoquinone Analogs | ||||
| BrPQ5 | NCI-60 panel | Sulforhodamine B | GI₅₀: 1.55-4.41 µM | [2] |
| Dibenzo[b,f]oxepine Derivatives | ||||
| Substituted Dibenzo[b,f]oxepine 1 | HCT116 (colon) | MTT | High potency (viability < 30%) | |
| Substituted Dibenzo[b,f]oxepine 2 | MCF-7 (breast) | MTT | High potency (viability < 30%) | |
| Brominated Acetophenone Derivatives | ||||
| Compound 5c (ortho-O-methyl acetate) | MCF7 (breast) | MTT | IC₅₀: < 10 µg/mL | [3] |
| A549 (lung) | MTT | IC₅₀: 11.80 µg/mL | [3] | |
| Caco2 (colorectal) | MTT | IC₅₀: 18.40 µg/mL | [3] | |
| PC3 (prostate) | MTT | IC₅₀: < 10 µg/mL | [3] |
Comparative In Vitro Antimicrobial Activity
The antimicrobial potential of oxepine analogs and other brominated heterocyclic compounds has been investigated against a range of bacterial and fungal pathogens. The bromo-substituent can enhance antimicrobial efficacy. The following table presents minimum inhibitory concentration (MIC) data for representative compounds.
Table 2: In Vitro Antimicrobial Activity of Representative Heterocyclic Compounds
| Compound/Analog | Microbial Strain | Assay Type | Activity Metric (MIC) | Reference |
| Brominated Dibenzo[b,e]oxepine Derivative | ||||
| p-bromomethyl O-benzoyl dibenzo[b,e]oxepin-11(6H)-one oxime | Staphylococcus aureus (MRSA) | Agar diffusion | 50 µg/mL | |
| Escherichia coli | Agar diffusion | 75 µg/mL | ||
| Aspergillus niger | Agar diffusion | 75 µg/mL | ||
| Brominated Flavonoid Derivatives | ||||
| 6-chloro-8-nitroflavone | Enterococcus faecalis | Broth microdilution | Potent inhibition | [4] |
| Staphylococcus aureus | Broth microdilution | Potent inhibition | [4] | |
| Escherichia coli | Broth microdilution | Potent inhibition | [4] | |
| Candida albicans | Broth microdilution | Potent inhibition | [4] | |
| Thiazole clubbed 1,3,4-oxadiazoles | ||||
| Compound 5c | S. aureus MTCC 96 | Broth microdilution | Potent activity | [5] |
| Compound 5i | S. pyogenes MTCC 442 | Broth microdilution | Potent activity | [5] |
| Compound 5f | C. albicans MTCC 227 | Broth microdilution | Potent activity | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Test compounds (this compound analogs)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microplates
-
Test compounds (this compound analogs)
-
Standard antimicrobial agents (positive controls)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Add a standardized inoculum of the microbial suspension to each well.
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: Hypothetical signaling pathway for anticancer activity of a this compound analog.
Caption: General experimental workflow for in vitro screening of this compound analogs.
References
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anticancer Effects of Brominated Plastoquinone Analogs with Promising Cytotoxic Activity in MCF-7 Breast Cancer Cells via Cell Cycle Arrest and Oxidative Stress Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. farmaciajournal.com [farmaciajournal.com]
- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic and Synthetic Overview of 4-(2-Bromoethyl)oxepine and Its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic characteristics of the novel heterocyclic compound 4-(2-Bromoethyl)oxepine and its plausible synthetic precursors. Due to the limited availability of direct experimental data for this compound in public databases, this guide presents a logical synthetic pathway and predicted spectroscopic data based on established chemical principles and available data for analogous structures. The information herein is intended to support research and development efforts in medicinal chemistry and materials science where oxepine scaffolds are of interest.
Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step pathway starting from readily available precursors. A plausible route involves the formation of a substituted phenolic ether followed by an intramolecular cyclization to construct the seven-membered oxepine ring. The following diagram illustrates a proposed synthetic scheme.
Caption: Proposed synthesis of this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the proposed precursors and the predicted data for this compound. This data is essential for reaction monitoring and structural confirmation.
Table 1: ¹H NMR Spectroscopic Data (Predicted/Reported, δ in ppm)
| Compound | Chemical Shift (δ) and Multiplicity |
| 4-Vinylphenol | ~9.6 (s, 1H, -OH), ~7.3 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~6.6 (dd, 1H, =CH), ~5.6 (d, 1H, =CH₂), ~5.1 (d, 1H, =CH₂) |
| 4-(2-Bromoethyl)phenol | ~9.5 (s, 1H, -OH), ~7.1 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.5 (t, 2H, -CH₂Br), ~3.1 (t, 2H, Ar-CH₂-)[1] |
| This compound (Predicted) | ~6.0-6.5 (m, 2H, olefinic H), ~5.5-5.8 (m, 2H, olefinic H), ~4.5 (m, 2H, -O-CH₂-), ~3.6 (t, 2H, -CH₂Br), ~2.8 (t, 2H, oxepine-CH₂-) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted/Reported, δ in ppm)
| Compound | Chemical Shift (δ) |
| 4-Vinylphenol | ~155 (C-OH), ~137 (=CH), ~131 (Ar-C), ~130 (Ar-CH), ~116 (Ar-CH), ~113 (=CH₂) |
| 4-(2-Bromoethyl)phenol | ~154 (C-OH), ~131 (Ar-C), ~130 (Ar-CH), ~116 (Ar-CH), ~39 (Ar-CH₂-), ~34 (-CH₂Br) |
| This compound (Predicted) | ~140-150 (olefinic C), ~110-120 (olefinic C), ~70 (-O-CH₂-), ~40 (oxepine-CH₂-), ~33 (-CH₂Br) |
Table 3: IR Spectroscopic Data (Predicted/Reported, cm⁻¹)
| Compound | Key Absorptions (cm⁻¹) |
| 4-Vinylphenol | ~3350 (O-H stretch), ~3050 (Ar C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch) |
| 4-(2-Bromoethyl)phenol | ~3350 (O-H stretch), ~3050 (Ar C-H stretch), ~1600 (C=C stretch), ~1250 (C-O stretch), ~650 (C-Br stretch)[1] |
| This compound (Predicted) | ~3030 (olefinic C-H stretch), ~2950 (aliphatic C-H stretch), ~1650 (C=C stretch), ~1200 (C-O-C stretch), ~650 (C-Br stretch) |
Table 4: Mass Spectrometry Data (Predicted/Reported, m/z)
| Compound | Molecular Ion (M⁺) and Key Fragments |
| 4-Vinylphenol | M⁺ at m/z 120, fragments at 119, 91, 65 |
| 4-(2-Bromoethyl)phenol | M⁺ at m/z 200/202 (due to Br isotopes), fragments at 121, 107, 77[1] |
| This compound (Predicted) | M⁺ at m/z 214/216 (due to Br isotopes), fragments corresponding to loss of Br, C₂H₄Br, and retro-Diels-Alder fragmentation of the oxepine ring. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound and its precursors.
1. Synthesis of 4-(2-Bromoethyl)phenol from 4-Vinylphenol
-
Reaction: To a solution of 4-vinylphenol in a suitable solvent (e.g., a non-polar solvent like heptane), add a solution of hydrogen bromide (HBr) in acetic acid or HBr gas in the presence of a radical initiator (e.g., benzoyl peroxide).
-
Workup: The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
2. Synthesis of 1-(Allyloxy)-4-(2-bromoethyl)benzene
-
Reaction: To a solution of 4-(2-bromoethyl)phenol in a polar aprotic solvent (e.g., acetone or DMF), add anhydrous potassium carbonate (K₂CO₃) and allyl bromide.
-
Workup: The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is evaporated. The residue is dissolved in a water-immiscible organic solvent (e.g., ethyl acetate), washed with water and brine, and dried.
-
Purification: The crude product is purified by column chromatography.
3. Synthesis of this compound via Ring-Closing Metathesis
-
Reaction: The precursor, 1-(allyloxy)-4-(2-bromoethyl)benzene, is dissolved in a degassed solvent (e.g., dichloromethane or toluene). A solution of a Grubbs' catalyst (e.g., Grubbs' second generation) is added, and the reaction is stirred at room temperature or with gentle heating.
-
Workup: The reaction progress is monitored by TLC. Upon completion, the solvent is removed in vacuo.
-
Purification: The residue is purified by flash column chromatography on silica gel to yield the final product.
4. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer. Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
Workflow for Spectroscopic Analysis
The following diagram outlines the general workflow for the spectroscopic characterization of a synthesized compound.
Caption: General workflow for spectroscopic analysis.
References
Validating the structure of "4-(2-Bromoethyl)oxepine" using 2D NMR techniques
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a critical step. This guide provides a comprehensive comparison of how modern 2D NMR techniques—specifically COSY, HSQC, and HMBC—can be employed to rigorously validate the structure of the synthetic intermediate, 4-(2-Bromoethyl)oxepine. We present hypothetical, yet realistic, experimental data and detailed protocols to illustrate this process.
The structural elucidation of complex organic molecules relies heavily on a suite of analytical techniques, with 2D NMR spectroscopy standing out as a particularly powerful tool.[1][2][3] Unlike 1D NMR, which can suffer from signal overlap in complex molecules, 2D NMR experiments provide correlation data that reveals the intricate network of connectivity within a molecule.[2][3] This guide will walk through the process of confirming the structure of this compound by analyzing the correlations expected in its COSY, HSQC, and HMBC spectra.
Predicted 2D NMR Data for Structural Validation
To validate the proposed structure of this compound, a complete assignment of its ¹H and ¹³C NMR spectra is essential. The following tables summarize the predicted chemical shifts and the key correlations expected from a suite of 2D NMR experiments. These correlations provide definitive evidence for the connectivity of the oxepine ring and the bromoethyl substituent.
Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | 6.10 | 125.5 |
| 3 | 5.80 | 120.0 |
| 5 | 5.90 | 128.0 |
| 6 | 6.20 | 130.0 |
| 7 | 4.80 | 85.0 |
| 1' | 2.80 | 35.0 |
| 2' | 3.50 | 30.0 |
Table 2: Key COSY Correlations for this compound
The COSY (Correlation Spectroscopy) experiment identifies protons that are coupled to each other, typically through two or three bonds.[4]
| Correlating Protons | Interpretation |
| H-2 / H-3 | Confirms connectivity within the oxepine ring. |
| H-5 / H-6 | Confirms connectivity within the oxepine ring. |
| H-6 / H-7 | Confirms connectivity within the oxepine ring. |
| H-1' / H-2' | Confirms the presence of the ethyl chain. |
Table 3: Key HSQC Correlations for this compound
The HSQC (Heteronuclear Single Quantum Coherence) experiment correlates protons directly to the carbons they are attached to.[5]
| Proton | Correlating Carbon | Interpretation |
| H-2 | C-2 | Assigns the proton and carbon of the C2 position. |
| H-3 | C-3 | Assigns the proton and carbon of the C3 position. |
| H-5 | C-5 | Assigns the proton and carbon of the C5 position. |
| H-6 | C-6 | Assigns the proton and carbon of the C6 position. |
| H-7 | C-7 | Assigns the proton and carbon of the C7 position. |
| H-1' | C-1' | Assigns the proton and carbon of the C1' position. |
| H-2' | C-2' | Assigns the proton and carbon of the C2' position. |
Table 4: Key HMBC Correlations for this compound
The HMBC (Heteronuclear Multiple Bond Correlation) experiment reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton.[4][5]
| Proton | Correlating Carbons | Interpretation |
| H-2 | C-3, C-4, C-7 | Confirms the position of C2 relative to C3, C4, and C7. |
| H-3 | C-2, C-4, C-5 | Confirms the position of C3 relative to C2, C4, and C5. |
| H-5 | C-3, C-4, C-6, C-7 | Confirms the position of C5 relative to C3, C4, C6, and C7. |
| H-1' | C-3, C-4, C-5, C-2' | Crucially confirms the attachment of the bromoethyl group at the C4 position. |
| H-2' | C-4, C-1' | Confirms the connectivity within the bromoethyl group and its attachment to C4. |
Experimental Workflow and Logic
The validation of the structure of this compound follows a logical progression of 2D NMR experiments. The following diagram illustrates this workflow.
Caption: Workflow for 2D NMR-based structure validation.
Detailed Experimental Protocols
The following are generalized protocols for the acquisition of the 2D NMR data. Instrument parameters should be optimized for the specific sample and spectrometer.
1. COSY (Correlation Spectroscopy)
-
Pulse Program: Standard cosygpqf or equivalent.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 and F1): 10-12 ppm
-
Number of Scans (NS): 2-4
-
Number of Increments (F1): 256-512
-
Relaxation Delay (d1): 1.5-2.0 s
-
Processing: Apply a sine-bell window function in both dimensions followed by Fourier transformation.
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard hsqcedetgpsp (phase-sensitive with multiplicity editing) or equivalent.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 160-200 ppm
-
Number of Scans (NS): 2-8
-
Number of Increments (F1): 256
-
Relaxation Delay (d1): 1.5 s
-
¹J(CH) Coupling Constant: Optimized around 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions followed by Fourier transformation.
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width (F2 - ¹H): 10-12 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Scans (NS): 8-16
-
Number of Increments (F1): 256-400
-
Relaxation Delay (d1): 2.0 s
-
Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions followed by Fourier transformation.
By systematically applying these 2D NMR techniques and analyzing the resulting correlation data, researchers can unequivocally confirm the structure of this compound, ensuring the integrity of their synthetic materials for further use in drug discovery and development.
References
- 1. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 2. youtube.com [youtube.com]
- 3. anuchem.weebly.com [anuchem.weebly.com]
- 4. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
A Comparative Guide to Cyclization Methods for the Synthesis of 4-(2-Bromoethyl)oxepine
For Researchers, Scientists, and Drug Development Professionals
The synthesis of oxepine scaffolds is of significant interest in medicinal chemistry due to their presence in a variety of biologically active natural products. This guide provides a comparative analysis of prominent cyclization methodologies theoretically applied to the synthesis of a novel derivative, 4-(2-Bromoethyl)oxepine. The following sections detail hypothetical yet plausible synthetic routes, supported by experimental data from analogous transformations reported in the literature. This comparative study aims to inform the strategic selection of synthetic pathways for accessing this and related oxepine-containing molecules.
Comparative Analysis of Synthetic Cyclization Strategies
The formation of the seven-membered oxepine ring presents a synthetic challenge due to entropic factors. Several robust intramolecular cyclization strategies have been developed to overcome this hurdle. Here, we compare three potential methods for the synthesis of this compound: Intramolecular Williamson Ether Synthesis, Ring-Closing Metathesis (RCM), and Intramolecular Heck Reaction. The quantitative data presented is derived from analogous syntheses of related oxepine and dihydrooxepine structures, providing a benchmark for potential efficiency.
| Cyclization Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Key Considerations |
| Intramolecular Williamson Ether Synthesis | NaH | THF | 65 | 12 | 70-80 (estimated) | Base-sensitive functional groups may be problematic. Substrate must contain a good leaving group. |
| Ring-Closing Metathesis (RCM) | Grubbs II Catalyst | CH₂Cl₂ | 40 | 12 | 60-87[1] | Requires a diene precursor. Catalyst can be sensitive to air and impurities. E/Z selectivity can be a factor.[1] |
| Intramolecular Heck Reaction | Pd(OAc)₂ / PPh₃ | DMF | 80 | 4-12 | 70-85[2] | Requires an aryl or vinyl halide and an alkene. Palladium catalyst can be expensive. |
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of this compound using the compared cyclization methods. These protocols are based on established procedures for similar transformations.
Method 1: Intramolecular Williamson Ether Synthesis
This method involves the formation of an ether bond by the intramolecular reaction of an alcohol with a halide.
Starting Material: 2-(But-3-en-1-yloxy)-5-(2-bromoethyl)phenol
-
To a solution of 2-(but-3-en-1-yloxy)-5-(2-bromoethyl)phenol (1.0 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) under an inert atmosphere of argon, sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 mmol) is added portion-wise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux (65 °C) for 12 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Method 2: Ring-Closing Metathesis (RCM)
RCM is a powerful method for the formation of cyclic olefins from a diene precursor.[1]
Starting Material: 1-(2-Bromoethyl)-4-(vinyloxy)benzene substituted with an appropriate alkene chain.
-
To a solution of the diene precursor (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂, 50 mL) under an inert atmosphere of argon, Grubbs II catalyst (0.05 mmol) is added.
-
The reaction mixture is heated to reflux (40 °C) for 12 hours.
-
The reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Method 3: Intramolecular Heck Reaction
This palladium-catalyzed reaction forms a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[2]
Starting Material: 1-(2-Bromoethyl)-4-(allyloxy)-2-iodobenzene
-
A mixture of 1-(2-bromoethyl)-4-(allyloxy)-2-iodobenzene (1.0 mmol), palladium(II) acetate (Pd(OAc)₂, 0.1 mmol), triphenylphosphine (PPh₃, 0.25 mmol), and cesium carbonate (Cs₂CO₃, 1.2 mmol) in anhydrous dimethylformamide (DMF, 20 mL) is degassed and placed under an argon atmosphere.
-
The reaction mixture is heated to 80 °C for 4-12 hours.[2]
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and diluted with water (50 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography on silica gel to give this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes for this compound.
Caption: Intramolecular Williamson Ether Synthesis Pathway.
Caption: Ring-Closing Metathesis (RCM) Pathway.
Caption: Intramolecular Heck Reaction Pathway.
References
Assessing the Drug-Like Properties of "4-(2-Bromoethyl)oxepine" Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The oxepine scaffold is a recurring motif in a variety of biologically active compounds, including both natural products and synthetic molecules.[1][2] Derivatives of this seven-membered heterocyclic ring system have shown a wide range of pharmacological activities, such as antidepressant, antipsychotic, anti-inflammatory, and anticancer properties.[3][4][5] This guide provides a framework for assessing the drug-like properties of novel "4-(2-Bromoethyl)oxepine" derivatives, using a hypothetical candidate, This compound-Derivative A (OEA) , as an example. We will compare its predicted physicochemical properties with established benchmarks and provide detailed experimental protocols for key in vitro assays.
Comparative Analysis of Physicochemical Properties
A crucial first step in evaluating a potential drug candidate is to assess its physicochemical properties, often guided by frameworks like Lipinski's Rule of Five.[6][7] This rule suggests that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a calculated logP (a measure of lipophilicity) not greater than 5.[6][7]
Below is a table comparing the calculated properties of our hypothetical compound, OEA, with the criteria of Lipinski's Rule of Five and the properties of Doxepin, an established tricyclic antidepressant with a related dibenz[b,e]oxepine core.
| Physicochemical Property | This compound-Derivative A (OEA) (Predicted) | Doxepin (Comparator) | Lipinski's Rule of Five Guideline |
| Molecular Weight (Da) | ~229.08 | ~279.38 | < 500 |
| cLogP | ~2.8 | ~4.2 | < 5 |
| Hydrogen Bond Donors | 0 | 0 | ≤ 5 |
| Hydrogen Bond Acceptors | 1 | 2 | ≤ 10 |
| Rule of Five Violations | 0 | 0 | ≤ 1 |
Note: Properties for OEA are estimated based on its chemical structure. Properties for Doxepin are publicly available.
Experimental Protocols for In Vitro Assessment
While in silico predictions are valuable, experimental validation is essential.[6] The following protocols describe key assays to determine the aqueous solubility, membrane permeability, and metabolic stability of "this compound" derivatives.
Aqueous Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a compound in an aqueous buffer, mimicking physiological pH.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound (e.g., OEA) in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 1.5 µL of the 10 mM stock solution to 73.5 µL of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate. This creates a 200 µM nominal concentration with 2% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.
-
Filtration: Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Quantification: Analyze the concentration of the soluble compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the peak area of the compound in the filtered sample to a standard curve prepared from the stock solution to determine the final soluble concentration.
MDCK-MDR1 Permeability Assay
Objective: To assess the permeability of a compound across a cell monolayer and to determine if it is a substrate of the P-glycoprotein (P-gp) efflux transporter.[8][9] The MDCK-MDR1 cell line is derived from Madin-Darby Canine Kidney cells and is transfected with the human MDR1 gene, causing it to overexpress P-gp.[10][11]
Methodology:
-
Cell Culture: Culture MDCK-MDR1 cells on semi-permeable membrane supports in a Transwell™ system for 4-5 days until a confluent, polarized monolayer is formed.[9]
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value >200 Ω•cm² is generally considered acceptable.[8] The flux of a fluorescent marker like Lucifer yellow is also assessed to confirm low paracellular leakage.[10]
-
Bidirectional Transport Study:
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a defined period, typically 60-90 minutes.[8][9]
-
Sample Collection and Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers and quantify the compound concentration using LC-MS/MS.[8]
-
Data Analysis:
Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s (CYPs).[12][13] This assay helps predict the intrinsic clearance of a compound.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a solution of the test compound in a suitable buffer.
-
Thaw pooled human liver microsomes (HLM) on ice.[12]
-
Prepare a solution of the NADPH-regenerating system, which is required for the activity of CYP enzymes.
-
-
Incubation:
-
Pre-incubate the test compound with the liver microsomes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
-
Time-Point Sampling: Collect aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: Stop the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
Quantification: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) in units of µL/min/mg of microsomal protein.[12]
-
Visualizing Workflows and Pathways
Diagrams are essential tools for visualizing complex processes and relationships in drug discovery. The following diagrams were generated using Graphviz (DOT language) to illustrate a typical experimental workflow and a hypothetical signaling pathway.
By systematically applying these in silico and in vitro methods, researchers can build a comprehensive profile of the drug-like properties of novel "this compound" derivatives. This data-driven approach is critical for identifying promising candidates for further development and for making informed decisions to de-risk the drug discovery process.
References
- 1. mdpi.com [mdpi.com]
- 2. An Updated Review on Biologically Promising Natural Oxepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimicrobial Evaluation of Dibenzo[b,e]oxepin-11(6H)-one O-Benzoyloxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bioaccessla.com [bioaccessla.com]
- 7. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 8. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 9. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 10. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 11. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
Benchmarking Synthetic Efficiency: A Comparative Guide to the Preparation of 4-(2-Bromoethyl)oxepine
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of proposed synthetic routes to 4-(2-Bromoethyl)oxepine, a molecule of interest for further chemical exploration. Due to the absence of a documented direct synthesis, this guide outlines two plausible, benchmarked methodologies—Ring-Closing Metathesis and a Diels-Alder approach—supported by analogous experimental data from the literature.
The oxepine core is a valuable scaffold in medicinal chemistry, and the introduction of a reactive bromoethyl side chain at the 4-position opens avenues for further functionalization and the development of new chemical entities. The following sections detail two potential synthetic pathways, presenting quantitative data in clear, comparative tables and providing comprehensive experimental protocols for key transformations.
Methodology 1: Ring-Closing Metathesis (RCM) Approach
This strategy focuses on the construction of the oxepine ring from an acyclic diene precursor, followed by functional group manipulation to install the bromoethyl moiety. This approach offers the advantage of building the core heterocyclic structure early in the synthetic sequence.
Experimental Workflow: RCM Approach
Caption: RCM workflow for this compound synthesis.
Comparative Data: RCM Approach
| Step | Reaction | Reagents & Conditions | Yield (%) | Reference Reaction |
| 1 & 2 | Acyclic Diene Synthesis | 1. NaH, Allyl bromide, THF, 0 °C to rt2. Grubbs II catalyst, Allyl alcohol, DCM, reflux | 70-85 (estimated) | Synthesis of analogous acyclic dienes for RCM. |
| 3 | Ring-Closing Metathesis | Grubbs II catalyst (5-10 mol%), DCM or Toluene, reflux | 60-85 | RCM synthesis of substituted dihydrooxepines.[1][2] |
| 4 | Bromination | PBr3, Et2O, 0 °C or CBr4, PPh3, DCM, rt | 70-90 | Standard conversion of primary alcohols to bromides.[3][4][5][6] |
Experimental Protocols: RCM Approach
Step 1 & 2: Synthesis of the Acyclic Diene Precursor
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added the starting alcohol (1.0 eq) dropwise. The mixture is stirred for 30 minutes, followed by the addition of allyl bromide (1.1 eq). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. Upon completion, the reaction is quenched with water and the product extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product from the previous step is dissolved in anhydrous DCM, and Grubbs II catalyst (0.05 eq) and allyl alcohol (1.5 eq) are added. The mixture is refluxed for 4-6 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the acyclic diene precursor.
Step 3: Ring-Closing Metathesis
-
To a solution of the acyclic diene precursor (1.0 eq) in anhydrous and degassed DCM or toluene is added Grubbs II catalyst (0.05-0.10 eq). The reaction mixture is heated to reflux under an inert atmosphere for 4-12 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the 4-(2-hydroxyethyl)oxepine intermediate.[1][2][7]
Step 4: Bromination of the Hydroxyethyl Intermediate
-
Method A (PBr₃): To a solution of the 4-(2-hydroxyethyl)oxepine intermediate (1.0 eq) in anhydrous diethyl ether at 0 °C is added phosphorus tribromide (0.4 eq) dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2-3 hours. The reaction is carefully quenched with ice-water and extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3][4][5]
-
Method B (Appel Reaction): To a solution of triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in anhydrous DCM at 0 °C is added a solution of the 4-(2-hydroxyethyl)oxepine intermediate (1.0 eq) in DCM. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.[3]
Methodology 2: Diels-Alder Approach
This pathway utilizes a [4+2] cycloaddition reaction between a furan derivative and a bromo-substituted dienophile to construct a bicyclic intermediate, which is then converted to the target oxepine. This approach has the potential for high atom economy and the ability to set stereocenters in the initial cycloaddition.
Experimental Workflow: Diels-Alder Approach
References
- 1. Total Synthesis of Oxepin and Dihydrooxepin Containing Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Alkyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. Improving Oxepine: Glycal Selectivity in the Ring Closing Metathesis Route to Carbohydrate — Journal of Young Investigators [jyi.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4-(2-Bromoethyl)oxepine
For Immediate Reference: Treat 4-(2-Bromoethyl)oxepine as a hazardous chemical waste. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach to its disposal is mandatory to ensure the safety of laboratory personnel and environmental protection.
This guide provides a comprehensive, step-by-step operational plan for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedures outlined below are based on the chemical properties of its constituent functional groups—an oxepine ring and a bromoethyl group—and general best practices for hazardous waste management.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the structure of this compound, it should be handled as a substance with multiple potential hazards:
-
Oxepine Ring: As an ether, it has the potential to form explosive peroxides upon prolonged storage, especially in the presence of air and light. Ethers should be dated upon receipt and opening, and disposed of within recommended timeframes (e.g., 6-12 months after opening) to minimize this risk.[1][2][3][4]
-
Bromoethyl Group: As a brominated organic compound, it is likely to be classified as hazardous waste. Such compounds can be toxic and harmful to the environment.[5]
-
General Reactivity: The stability of the oxepine ring can vary depending on its substituents.[6][7][8] Without specific data, it should be assumed to be reactive.
Mandatory Personal Protective Equipment (PPE) when handling this compound for disposal:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Check glove compatibility charts if available. |
| Body Protection | A lab coat, and for larger quantities or potential for splashing, a chemical-resistant apron or coveralls. |
| Respiratory | All handling of open containers must be conducted in a certified chemical fume hood. |
II. Step-by-Step Disposal Protocol
1. Waste Identification and Segregation:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard symbols (e.g., flammable, irritant, corrosive - assume these in the absence of data).
-
Do not mix this compound with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react violently.
2. Waste Collection and Storage:
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often the best option.[9]
-
Ensure the container is tightly sealed to prevent the release of vapors.
-
Store the waste container in a cool, dry, well-ventilated area, away from heat, direct sunlight, and sources of ignition.[1][2]
-
Store in a secondary containment bin to control any potential leaks.
-
If the chemical has been stored for an extended period, inspect for signs of peroxide formation (e.g., crystal formation around the cap, discoloration). If peroxides are suspected, do not handle the container. Contact your EHS department or a professional hazardous waste disposal service immediately. [1][2][4]
3. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure it is well-ventilated (if safe to do so).
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit.
-
Collect the absorbent material and spilled chemical using non-sparking tools and place it in a labeled hazardous waste container.
-
All materials used for spill cleanup must be disposed of as hazardous waste.[1][9]
4. Final Disposal:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for a scheduled pickup of the hazardous waste. They will have established procedures and relationships with certified disposal vendors.[9]
-
Provide the EHS department with all available information about the waste, including the chemical name and quantity.
III. Experimental Workflow for Disposal
Below is a diagram illustrating the logical steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This procedural guide is intended to provide essential safety and logistical information. Always consult your institution's specific chemical hygiene plan and EHS guidelines before handling and disposing of any hazardous chemical.
References
- 1. vumc.org [vumc.org]
- 2. Hazardous Waste Disposal [cool.culturalheritage.org]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. prod.wp.cdn.aws.wfu.edu [prod.wp.cdn.aws.wfu.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Oxepine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. solvent-recyclers.com [solvent-recyclers.com]
Personal protective equipment for handling 4-(2-Bromoethyl)oxepine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 4-(2-Bromoethyl)oxepine in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe research environment.
Hazard Identification and Risk Assessment
Assumed Hazards:
-
Harmful if swallowed or inhaled.
-
Causes skin and serious eye irritation.[1]
-
May cause respiratory irritation.[1]
-
Potential for long-term health effects through prolonged or repeated exposure.
-
May be toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to ensure protection against potential splashes, inhalation, and skin contact.
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles are required at all times.[2] A face shield must be worn over goggles when handling larger quantities (>25 mL) or during vigorous agitation.[2][3][4] |
| Hand Protection | Double-gloving with chemically resistant gloves is required. Use a thicker, chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard disposable nitrile inner glove.[5] |
| Body Protection | A flame-resistant lab coat is mandatory.[2] For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood.[6] If there is a risk of exposure exceeding occupational limits, a full-face respirator with an appropriate cartridge should be used.[1][4] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the essential steps for safely handling this compound from preparation to temporary storage.
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol:
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Assemble all necessary equipment, including glassware, reagents, and waste containers, inside the fume hood.
-
Personal Protective Equipment (PPE): Don all required PPE as specified in the table above.
-
Aliquoting and Dispensing:
-
Conduct all manipulations of this compound within the fume hood.
-
Use a calibrated pipette or a syringe with a blunt-tip needle for liquid transfers to minimize aerosol generation.
-
Avoid direct heating of the compound. If heating is necessary, use a controlled heating mantle with a temperature probe.
-
-
Reaction Setup:
-
If used in a reaction, add the compound to the reaction vessel slowly and in a controlled manner.
-
Ensure the reaction apparatus is securely clamped and that all joints are properly sealed.
-
-
Post-Handling:
-
Upon completion of the work, securely cap the primary container.
-
Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused/Surplus Chemical | Do not pour down the drain.[6] Collect in a designated, labeled, and sealed waste container for halogenated organic compounds. Arrange for pickup by the institution's environmental health and safety (EHS) department. |
| Contaminated Labware | Disposable items (e.g., pipette tips, gloves) should be placed in a dedicated, sealed waste bag within the fume hood. Non-disposable glassware must be decontaminated by rinsing with an appropriate solvent (e.g., acetone) three times. The rinsate must be collected as hazardous waste. |
| Spill Cleanup Material | Absorbent materials used for spill cleanup should be collected in a sealed container and disposed of as hazardous waste.[6] |
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | First Aid and Response Protocol |
| Skin Contact | Immediately remove contaminated clothing.[6] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[6] Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's EHS department. For small spills within a fume hood, use an inert absorbent material, collect it in a sealed container, and decontaminate the area.[6] |
References
- 1. 4-(2-BroMoethyl)Morpholine HydrobroMide SDS, 42802-94-8 Safety Data Sheets - ECHEMI [echemi.com]
- 2. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 3. osha.gov [osha.gov]
- 4. ehs.gatech.edu [ehs.gatech.edu]
- 5. Chapter 13, Chemical Hygiene Plan: Personal Protective Equipment | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 6. cn.canbipharm.com [cn.canbipharm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
